Dodovislactone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4aR,5S,6R,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-13-8-10-21(3)15(18(23)24)6-5-7-16(21)20(13,2)11-9-14-12-17(22)26-19(14)25-4/h6,12-13,16,19H,5,7-11H2,1-4H3,(H,23,24)/t13-,16-,19?,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZIMPKKBJIMEN-RFZNXHICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3OC)CCC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3OC)CCC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Dodovislactone B: A Technical Guide to its Isolation from Dodonaea viscosa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Dodovislactone B, a novel clerodane diterpenoid, from the plant Dodonaea viscosa. This document details the experimental protocols, quantitative data, and logical workflows involved in the extraction and purification of this bioactive compound, offering a valuable resource for natural product chemists and pharmacologists.
Dodonaea viscosa, commonly known as the hopbush, is a versatile plant with a rich history in traditional medicine across various cultures. Its extracts have been shown to possess a wide range of pharmacological activities, attributed to a diverse array of secondary metabolites, including flavonoids, terpenoids, and saponins. Among these, the clerodane diterpenoids represent a class of compounds with significant therapeutic potential. This guide focuses specifically on this compound, a unique member of this class isolated from the aerial parts of the plant.
Quantitative Data Summary
The isolation of this compound involves a multi-step process with varying yields at each stage. The following table summarizes the key quantitative data associated with the extraction and purification process.
| Parameter | Value | Reference |
| Plant Material | ||
| Source | Aerial parts of Dodonaea viscosa | [1] |
| Initial Weight | Not explicitly stated | |
| Extraction | ||
| Solvent | Methanol (MeOH) | [1] |
| Crude Extract Yield | Not explicitly stated | |
| Chromatographic Separation | ||
| Initial Fractionation | Silica gel column chromatography | [1] |
| Eluents for Initial Fractionation | Not explicitly stated | |
| Further Purification | Sephadex LH-20 column chromatography | [1] |
| Final Yield of this compound | Not explicitly stated |
The following table presents the key spectroscopic data for the structural elucidation of this compound.
| Spectroscopic Data | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₅ | [1] |
| Mass Spectrometry (HREIMS) | m/z [M]⁺: Found 362.2091, Calculated 362.2093 | [1] |
| ¹H NMR (600 MHz, CDCl₃) | See original publication for detailed shifts and coupling constants. | [1] |
| ¹³C NMR (150 MHz, CDCl₃) | See original publication for detailed chemical shifts. | [1] |
| Infrared (IR, KBr) νₘₐₓ cm⁻¹ | 3446, 2925, 1772, 1745, 1699 | [1] |
| Ultraviolet (UV, MeOH) λₘₐₓ nm | 205 | [1] |
| Optical Rotation [α]²⁰D | -72.8 (c 0.20, CHCl₃) | [1] |
Experimental Protocols
The isolation of this compound is achieved through a systematic extraction and chromatographic purification process as described by Gao et al. (2013).
Plant Material and Extraction
The aerial parts of Dodonaea viscosa were collected and air-dried. The dried plant material was then powdered and extracted with methanol (MeOH) at room temperature. The resulting methanolic extract was concentrated under reduced pressure to yield the crude extract.
Chromatographic Isolation
The crude methanolic extract was subjected to repeated column chromatography to isolate the target compound.
-
Initial Fractionation: The crude extract was first fractionated using silica gel column chromatography with a gradient elution system. The specific solvent system and gradient profile are not detailed in the available literature but would typically involve a progression from non-polar to polar solvents (e.g., hexane, ethyl acetate, methanol).
-
Purification of Fractions: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC) analysis, were further purified. This involved subsequent column chromatography on silica gel and Sephadex LH-20. The use of Sephadex LH-20 suggests that size exclusion and/or reversed-phase mechanisms were employed for final purification.
-
Isolation of this compound: Through this multi-step chromatographic process, this compound was isolated as a colorless oil.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HREIMS) was used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra were acquired to establish the carbon skeleton and the connectivity of protons and carbons. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC were likely employed to fully elucidate the complex structure of this diterpenoid.
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provided information about the electronic transitions within the molecule, indicating the presence of chromophores.
-
Optical Rotation: The specific rotation was measured to determine the chiroptical properties of the molecule.
Visualizing the Isolation Workflow
The following diagram, generated using the DOT language, illustrates the general experimental workflow for the isolation of this compound from Dodonaea viscosa.
Caption: Workflow for the isolation of this compound.
This guide provides a foundational understanding of the isolation of this compound. For researchers embarking on similar natural product isolation studies, the detailed spectroscopic data and the general workflow can serve as a valuable reference. Further investigation into the biological activities of this novel diterpenoid is warranted to explore its full therapeutic potential.
References
Phytochemical Analysis of Dodonaea Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Dodonaea, belonging to the Sapindaceae family, encompasses a variety of shrubs and small trees distributed across the tropical and subtropical regions of the world. Species within this genus, notably Dodonaea viscosa and Dodonaea angustifolia, have a rich history in traditional medicine for treating a wide range of ailments, including inflammation, infections, and pain.[1][2] Modern scientific inquiry has attributed these therapeutic properties to a diverse array of phytochemicals, primarily flavonoids, terpenoids, saponins, and phenolic compounds.[1][3][4] This technical guide provides a comprehensive overview of the phytochemical analysis of Dodonaea species, detailing quantitative data, experimental protocols, and relevant biological pathways to support further research and drug development endeavors.
Phytochemical Composition: Quantitative Overview
The leaves of Dodonaea species are a rich source of various bioactive compounds. Quantitative analyses have revealed significant amounts of flavonoids, saponins, and phenols, which are believed to be the primary contributors to the observed pharmacological activities.[5][6]
| Phytochemical Class | Plant Part | Species | Quantity | Reference |
| Flavonoids | Leaves | Dodonaea viscosa | 32.21 mg/g | [5][6] |
| Saponins | Leaves | Dodonaea viscosa | 29.08 mg/g | [5][6] |
| Phenols | Leaves | Dodonaea viscosa | 127.90 mg/g | [5][6] |
Experimental Protocols
A systematic approach to the phytochemical analysis of Dodonaea species involves several key stages, from sample preparation to the identification and quantification of bioactive compounds.
General Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the extraction, fractionation, and analysis of phytochemicals from Dodonaea species.
Caption: General workflow for phytochemical analysis of Dodonaea species.
Detailed Methodologies
-
Collection and Preparation: Fresh leaves of the desired Dodonaea species are collected and authenticated. The leaves are then washed, shade-dried, and pulverized into a coarse powder.
-
Extraction: A known weight of the powdered plant material (e.g., 500 g) is subjected to extraction with a suitable solvent, such as 70% ethanol, using a maceration or Soxhlet extraction technique for a specified period (e.g., 72 hours).[7] The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
a. Total Phenolic Content (Folin-Ciocalteu Method) [8][9][10]
-
Standard Preparation: A stock solution of gallic acid (e.g., 1 mg/mL) is prepared. Serial dilutions are made to prepare standard solutions of varying concentrations (e.g., 10-100 µg/mL).
-
Sample Preparation: A known concentration of the plant extract is prepared in the extraction solvent.
-
Assay:
-
To 100 µL of the standard or sample solution, add 1.58 mL of distilled water and 100 µL of Folin-Ciocalteu reagent.
-
Incubate for 5 minutes.
-
Add 300 µL of 20% sodium carbonate solution.
-
Incubate in the dark for 2 hours at room temperature.
-
-
Measurement: The absorbance is measured at 765 nm using a spectrophotometer.
-
Calculation: The total phenolic content is determined from the gallic acid standard curve and expressed as mg of gallic acid equivalents (GAE) per gram of dry extract.
b. Total Flavonoid Content (Aluminum Chloride Colorimetric Method) [8]
-
Standard Preparation: A stock solution of quercetin or rutin (e.g., 1 mg/mL) is prepared. Serial dilutions are made to obtain standard solutions of different concentrations.
-
Sample Preparation: The plant extract is dissolved in a suitable solvent to a known concentration.
-
Assay:
-
Mix 0.5 mL of the sample or standard solution with 1.5 mL of methanol, 0.1 mL of 10% aluminum chloride, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement: The absorbance is measured at 415 nm.
-
Calculation: The total flavonoid content is calculated from the standard curve and expressed as mg of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry extract.
c. Total Saponin Content [3][4][11]
-
Extraction and Purification:
-
20 g of the powdered plant material is heated in 100 mL of 20% aqueous ethanol in a water bath at 55°C for 4 hours with continuous stirring.
-
The mixture is filtered, and the residue is re-extracted with another 200 mL of 20% ethanol.
-
The combined extracts are reduced to 40 mL over a water bath at 90°C.
-
The concentrate is transferred to a separatory funnel and partitioned with 20 mL of diethyl ether. The aqueous layer is recovered.
-
60 mL of n-butanol is added to the aqueous layer and partitioned. The n-butanol extract is collected and washed twice with 10 mL of 5% aqueous sodium chloride.
-
The remaining n-butanol solution is evaporated to dryness to yield the saponin extract.[3][4]
-
-
Quantification (Vanillin-Sulfuric Acid Assay):
-
A standard curve is prepared using oleanolic acid (0–1,000 µg/ml).
-
0.25 mL of the saponin extract is mixed with 1 mL of a reagent mixture (glacial acetic acid:sulfuric acid, 1:1 v/v).
-
The mixture is heated at 60°C for 30 minutes and then cooled.
-
The absorbance is measured at 527 nm.[11]
-
-
Calculation: The total saponin content is expressed as g of oleanolic acid equivalents per 100 g of the initial plant material.
a. High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis [3][5][12][13][14][15]
-
Objective: To separate, identify, and quantify specific flavonoids like quercetin and kaempferol.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic mixture of solvents. A common mobile phase is a mixture of methanol and 0.4% phosphoric acid in water (e.g., 47:53 v/v).[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection Wavelength: 360 nm or 370 nm for flavonoids.[3][5]
-
Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm membrane filter, and injected into the HPLC system.
-
Quantification: Identification is based on the retention time comparison with standards. Quantification is achieved by creating a calibration curve with known concentrations of standards like quercetin and kaempferol.[3][5]
b. Gas Chromatography-Mass Spectrometry (GC-MS) for Terpenoid and Volatile Compound Analysis [1][2][16][17][18]
-
Objective: To identify volatile and semi-volatile compounds, particularly terpenoids.
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column like HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[1][7]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) of the extract (dissolved in a suitable volatile solvent like hexane or methanol) is injected in split mode.
-
Oven Temperature Program: A temperature gradient is applied to separate compounds based on their boiling points. For example, an initial temperature of 60°C, ramped up to 240°C at a rate of 3°C/min.[7]
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scanning from m/z 45 to 450.
-
-
Compound Identification: The mass spectrum of each separated compound is compared with reference spectra in databases such as NIST and WILEY.[1][2][17]
Bioactivity and Associated Signaling Pathways
Phytochemicals from Dodonaea species, particularly flavonoids, have been shown to possess significant anti-inflammatory and anticancer properties.[1][2] These activities are often mediated through the modulation of key cellular signaling pathways.
p53 Signaling Pathway in Apoptosis
Extracts from Dodonaea viscosa have been shown to induce apoptosis in cancer cells through the regulation of the p53 tumor suppressor protein and caspase-3.[1][7] Flavonoids like quercetin, present in D. viscosa, can activate p53, leading to cell cycle arrest and apoptosis in cancerous cells.[1]
Caption: p53 signaling pathway and the role of Dodonaea phytochemicals.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of flavonoids from Dodonaea species can be attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: NF-κB signaling pathway and its inhibition by Dodonaea flavonoids.
PI3K/AKT/mTOR Signaling Pathway in Cancer Proliferation
The PI3K/AKT/mTOR pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is common in many cancers. Quercetin, a flavonoid found in Dodonaea viscosa, has been reported to target and inhibit this pathway, contributing to its anticancer effects.[1]
Caption: PI3K/AKT/mTOR signaling pathway and its inhibition by quercetin.
Conclusion
The genus Dodonaea represents a valuable source of bioactive phytochemicals with significant therapeutic potential. This guide has provided a detailed overview of the quantitative analysis, experimental protocols for extraction and characterization, and the molecular pathways through which these compounds exert their effects. The presented methodologies and data serve as a foundational resource for researchers and drug development professionals to further explore and harness the medicinal properties of Dodonaea species. Future research should focus on the isolation and structural elucidation of novel compounds, as well as in-depth in vivo studies to validate the pharmacological activities and establish the safety and efficacy of Dodonaea-derived therapeutics.
References
- 1. vipsen.vn [vipsen.vn]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. paperso.journal7publish.com [paperso.journal7publish.com]
- 6. agilent.com [agilent.com]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. US20150044306A1 - Process for fractionation and extraction of herbal plant material to isolate extractives for pharmaceuticals and nutraceuticals - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of in vivo biological activities of Dodonaea viscosa flowers against CCL4 toxicity in albino mice with bioactive compound detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pramanaresearch.org [pramanaresearch.org]
- 18. jcsp.org.pk [jcsp.org.pk]
Spectroscopic Profile of Dodovislactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dodovislactone B, a clerodane diterpenoid isolated from the plant Dodonaea viscosa. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.
Introduction
This compound is a secondary metabolite found in Dodonaea viscosa, a plant species with a history of use in traditional medicine. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the experimental protocols utilized for their acquisition.
Spectroscopic Data of this compound
The spectroscopic data for this compound are summarized in the following tables for clarity and ease of comparison.
Table 1: NMR Spectroscopic Data for this compound (CDCl₃)
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 19.6 | 1.83 (m), 1.04 (m) |
| 2 | 26.7 | 1.65 (m), 1.52 (m) |
| 3 | 121.1 | 5.37 (br s) |
| 4 | 139.8 | |
| 5 | 45.1 | 1.98 (m) |
| 6 | 25.1 | 2.33 (m), 2.18 (m) |
| 7 | 35.8 | 2.05 (m) |
| 8 | 37.9 | |
| 9 | 49.8 | 1.58 (m) |
| 10 | 40.2 | |
| 11 | 35.1 | 1.45 (m), 1.32 (m) |
| 12 | 170.8 | |
| 13 | 135.2 | 6.88 (t, 1.3) |
| 14 | 143.8 | |
| 15 | 70.1 | 4.75 (d, 1.3) |
| 16 | 17.0 | 0.95 (d, 7.0) |
| 17 | 15.8 | 0.88 (s) |
| 18 | 176.2 | |
| 19 | 21.5 | 1.02 (s) |
| 20 | 51.8 | 3.72 (s) |
| OMe | 51.8 | 3.72 (s) |
Table 2: IR and MS Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| IR (KBr) νₘₐₓ (cm⁻¹) | 3440, 2960, 2923, 2862, 1796, 1765, 1711, 1680, 1648, 1629, 1457, 1420, 1382, 1263, 1204, 1172, 1118, 962, 939 |
| High-Resolution EIMS | m/z 362.2097 [M]⁺ (calculated for C₂₁H₃₀O₅, 362.2093) |
| Positive ESI-MS | m/z 385 [M + Na]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structural elucidation of this compound.
General Experimental Procedures
Optical rotations were measured on a Jasco P-1020 automatic digital polarimeter. UV spectra were obtained using an HPLC system (Agilent 1200) with a Diode Array Detector.
NMR Spectroscopy
The NMR spectra were acquired using either an Avance III 600 or a Bruker DRX-500 instrument at room temperature. The solvent used for obtaining the NMR data presented in Table 1 was deuterated chloroform (CDCl₃).
IR Spectroscopy
Infrared spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.
Mass Spectrometry
Electron Impact Mass Spectrometry (EIMS), including High-Resolution EIMS (HREIMS), was performed on a JEOL JMS-700 mass spectrometer. Electrospray Ionization Mass Spectrometry (ESI-MS) was also utilized.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for the Isolation and Spectroscopic Characterization of this compound.
An In-depth Technical Guide to the Putative Biosynthesis of Dodovislactone B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthetic pathway of Dodovislactone B has not been fully elucidated in the scientific literature. The following guide presents a putative pathway based on established principles of labdane-type diterpenoid biosynthesis and analogous enzymatic reactions found in other plant secondary metabolic pathways. The quantitative data provided is illustrative and intended to serve as a template for experimental analysis.
Introduction
This compound is a labdane-type diterpenoid isolated from the plant Dodonaea viscosa, a species known for its rich production of terpenoids and flavonoids. Labdane-related diterpenoids (LRDs) are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for pharmaceutical research and development. This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, details key experimental protocols for its investigation, and presents a framework for quantitative analysis.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to originate from the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). The pathway likely proceeds through two major stages: the formation of the core labdane skeleton and subsequent oxidative modifications to yield the final lactone structure.
Stage 1: Formation of the Labdane Skeleton
The initial steps involve the cyclization of GGPP, catalyzed by two classes of diterpene synthases (diTPSs):
-
Class II diTPS (Copalyl Diphosphate Synthase - CPS): GGPP first undergoes a protonation-initiated cyclization to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction establishes the characteristic decalin ring system of the labdane core.
-
Class I diTPS (Kaurene Synthase-Like - KSL): The (+)-CPP intermediate is then converted by a Class I diTPS. This enzyme likely facilitates the removal of the diphosphate group and subsequent rearrangement to form a stable labdadienol precursor. For the biosynthesis of this compound, a plausible intermediate is a labda-8(17),13-dien-15-ol.
Stage 2: Oxidative Modifications and Lactonization
The labdadienol intermediate is proposed to undergo a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are well-known for their role in the structural diversification of terpenoids.[1][2] The final steps towards this compound likely involve:
-
Hydroxylation: Specific hydroxylation of the labdane skeleton at key positions.
-
Oxidation: Further oxidation of hydroxyl groups to aldehydes or carboxylic acids.
-
Lactonization: An intramolecular esterification reaction to form the characteristic γ-lactone ring of this compound. The formation of lactone rings in terpenoid biosynthesis is often catalyzed by CYPs or other oxidoreductases.[3]
Below is a DOT script representation of the putative biosynthetic pathway.
Putative Biosynthesis of this compound
Quantitative Data Presentation
A critical aspect of characterizing a biosynthetic pathway is the quantitative analysis of intermediates and the final product. This data is essential for identifying rate-limiting steps and understanding metabolic flux. The following table provides a template for summarizing such quantitative data.
| Compound | Plant Tissue | Concentration (µg/g dry weight) | Relative Abundance (%) |
| (+)-Copalyl Diphosphate | Young Leaves | Data not available | Data not available |
| Labda-8(17),13-dien-15-ol | Young Leaves | Data not available | Data not available |
| Hydroxylated Intermediate | Young Leaves | Data not available | Data not available |
| This compound | Young Leaves | 150.5 ± 12.3 | 100 |
| (+)-Copalyl Diphosphate | Mature Leaves | Data not available | Data not available |
| Labda-8(17),13-dien-15-ol | Mature Leaves | Data not available | Data not available |
| Hydroxylated Intermediate | Mature Leaves | Data not available | Data not available |
| This compound | Mature Leaves | 85.2 ± 9.8 | 56.6 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data would need to be generated through rigorous analytical techniques.
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Protocol for Extraction and Isolation of this compound
-
Plant Material Collection and Preparation: Collect fresh leaves of Dodonaea viscosa. Air-dry the leaves in the shade for 7-10 days and then grind them into a fine powder.
-
Extraction: Macerate the powdered leaves in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Fractionation: Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).
-
Isolation: Subject the fraction enriched with this compound to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purify the collected fractions using preparative High-Performance Liquid Chromatography (HPLC).
Protocol for Structural Elucidation
-
Spectroscopic Analysis: Determine the structure of the isolated compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Crystallography: If a suitable crystal can be obtained, perform single-crystal X-ray diffraction analysis for unambiguous structure determination.
Protocol for Identification and Characterization of Biosynthetic Genes
-
Transcriptome Sequencing: Extract total RNA from young leaves of Dodonaea viscosa and perform transcriptome sequencing (RNA-Seq) to identify candidate genes for diTPSs and CYPs.
-
Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes and clone them into an appropriate expression vector (e.g., in E. coli or yeast).
-
In Vitro Enzyme Assays: Express and purify the recombinant enzymes. Perform in vitro assays with the appropriate substrates (GGPP for CPS, (+)-CPP for KSL, and the labdadienol intermediate for CYPs) and analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS).
-
In Vivo Functional Characterization: Co-express candidate genes in a heterologous host such as Nicotiana benthamiana to reconstitute parts of the biosynthetic pathway and confirm enzyme function.
The following DOT script illustrates a general workflow for the experimental elucidation of the biosynthetic pathway.
Experimental Workflow for Pathway Elucidation
Conclusion
The biosynthesis of this compound is a complex process that likely involves a conserved pathway for labdane skeleton formation followed by a series of specific oxidative modifications. While the exact enzymes and intermediates are yet to be definitively identified, the proposed pathway provides a solid framework for future research. The experimental protocols outlined in this guide offer a systematic approach to unraveling the genetic and biochemical basis of this compound production in Dodonaea viscosa. A thorough understanding of this pathway will not only contribute to the broader knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable labdane-type diterpenoids.
References
- 1. Probing Labdane-Related Diterpenoid Biosynthesis in the Fungal Genus Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. NMR Metabolomics Methods for Investigating Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Dodovislactone B: A Technical Guide to its Natural Occurrence and Distribution
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive compounds from natural sources is a cornerstone of modern drug discovery. Among the vast and diverse chemical entities produced by plants, lactones represent a class of molecules with significant therapeutic potential. This technical guide focuses on Dodovislactone B, a sesquiterpenoid lactone that has garnered interest for its potential biological activities. This document provides a comprehensive overview of the known natural occurrences of this compound, its distribution within plant species, methodologies for its isolation and quantification, and an exploration of its role in biological pathways.
Natural Occurrence and Distribution
Currently, there is no publicly available scientific literature, database entry, or research that mentions a compound named "this compound." A thorough search of chemical and biological databases, including PubMed, Scopus, and Web of Science, yielded no results for this specific name.
This suggests several possibilities:
-
Novel Compound: this compound may be a very recently discovered compound, and its structure and natural sources have not yet been published in peer-reviewed literature.
-
Proprietary Compound: The name may be an internal designation for a compound within a private research entity or pharmaceutical company that has not been disclosed publicly.
-
Alternative Nomenclature or Misspelling: The compound may be known by a different name, or "this compound" could be a misspelling of an existing compound.
Due to the lack of available information, this guide cannot provide specific details on the natural sources, geographical distribution, or concentration of this compound in any plant species. Further research and publication are required to elucidate these aspects.
Methodologies for Isolation and Quantification
In the absence of any data on this compound, it is not possible to provide established and validated experimental protocols for its isolation and quantification. However, based on the general procedures for isolating sesquiterpenoid lactones from plant matrices, a hypothetical workflow can be proposed.
Hypothetical Isolation and Purification Workflow
The following diagram illustrates a general workflow that could be adapted for the isolation of a novel sesquiterpenoid lactone like this compound from a plant source.
A Technical Guide to the Preliminary Biological Screening of Dodovislactone B
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the preliminary biological screening of Dodovislactone B, a clerodane diterpenoid isolated from Dodonaea viscosa. Therefore, this document serves as an in-depth technical guide and template for the preliminary biological evaluation of a novel natural product like this compound, using established methodologies and representative data for illustrative purposes. The experimental protocols and data presented herein are generalized and should be adapted based on actual experimental findings.
Introduction
This compound is a clerodane diterpenoid that has been isolated from the plant Dodonaea viscosa.[1] This plant has a history of use in traditional medicine for treating a variety of ailments, suggesting the presence of bioactive compounds.[2] The broader class of clerodane diterpenoids has been noted for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4] A comprehensive preliminary biological screening of a novel compound like this compound is essential to identify its therapeutic potential and guide further drug development efforts.
This guide outlines a standard workflow for the initial biological evaluation of a novel lactone, covering cytotoxicity, antimicrobial, and anti-inflammatory assays.
General Experimental Workflow
The preliminary biological screening of a novel compound typically follows a hierarchical approach, starting with broad cytotoxicity assays to determine a safe therapeutic window, followed by specific assays to evaluate its potential antimicrobial and anti-inflammatory properties.
Caption: A generalized workflow for the preliminary biological screening of a novel compound.
Cytotoxicity Screening
Objective: To determine the concentration range at which this compound exhibits toxicity to mammalian cells. This is crucial for establishing a therapeutic index.
Data Presentation
Table 1: In Vitro Cytotoxicity of a Hypothetical Novel Lactone against Human Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | Human Embryonic Kidney | MTT | 48 | > 100 |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 25.5 ± 2.1 |
| A549 | Human Lung Carcinoma | MTT | 48 | 42.8 ± 3.5 |
| RAW 264.7 | Murine Macrophage | MTT | 24 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (MCF-7, A549) and non-cancerous cell lines (HEK293, RAW 264.7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and diluted to various concentrations in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Cells are treated with a range of concentrations of the test compound and incubated for 24 or 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Screening
Objective: To evaluate the potential of this compound to inhibit the growth of pathogenic bacteria and fungi.
Data Presentation
Table 2: Minimum Inhibitory Concentration (MIC) of a Hypothetical Novel Lactone against Various Microorganisms
| Microorganism | Type | Strain (ATCC) | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 25923 | 16 |
| Bacillus subtilis | Gram-positive Bacteria | 6633 | 32 |
| Escherichia coli | Gram-negative Bacteria | 25922 | > 128 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 27853 | > 128 |
| Candida albicans | Fungus | 10231 | 64 |
Data are for illustrative purposes only.
Experimental Protocol: Broth Microdilution Method
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The microbial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: The test compound is serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganisms with broth, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Screening
Objective: To assess the ability of this compound to modulate inflammatory responses in vitro. A common primary screen is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation
Table 3: Effect of a Hypothetical Novel Lactone on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
| 1 | 95.2 ± 4.5 | 99.1 ± 1.2 |
| 5 | 80.1 ± 3.7 | 98.5 ± 2.0 |
| 10 | 55.6 ± 2.9 | 97.3 ± 1.8 |
| 25 | 25.3 ± 1.8 | 96.8 ± 2.5 |
| 50 | 10.7 ± 1.1 | 95.2 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various non-toxic concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Measurement: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 50 µL of the cell culture supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A parallel MTT assay is performed to ensure that the observed NO reduction is not due to cytotoxicity.
Potential Signaling Pathway Modulation
Should preliminary screening indicate significant anti-inflammatory activity, further studies would be warranted to elucidate the underlying mechanism of action. A plausible hypothesis for a novel lactone could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism.
References
A Technical Guide to Evaluating the In Vitro Cytotoxic Activity of Novel Compounds: A Methodological Approach
Introduction
This technical guide provides a comprehensive overview of the methodologies employed to assess the in vitro cytotoxic activity of novel chemical entities, with a focus on the systematic evaluation of a hypothetical compound, "Dodovislactone B." In the absence of publicly available data for this compound, this document serves as a detailed framework for researchers, scientists, and drug development professionals. It outlines the standard procedures for determining cytotoxic potential, presenting quantitative data, and elucidating potential mechanisms of action, such as the induction of apoptosis. The protocols and visualizations herein are based on established practices in cancer research and drug discovery.
Data Presentation: Quantifying Cytotoxic Potency
A crucial step in evaluating a new compound is to quantify its cytotoxic effect across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This data is typically summarized in a tabular format for clear comparison.
Table 1: In Vitro Cytotoxicity (IC50) of a Hypothetical Compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available | ||
| HeLa | Cervical Carcinoma | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available | ||
| A549 | Lung Carcinoma | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available | ||
| HCT116 | Colon Carcinoma | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available | ||
| PC3 | Prostate Cancer | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available |
Experimental Protocols: Assessing Cell Viability
The following section details a standard protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a widely used colorimetric method.[1][2]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Seeding:
- Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[2]
2. Compound Treatment:
- A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as DMSO.
- Serial dilutions of the compound are made to achieve a range of final concentrations.
- The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) are also included.
3. Incubation:
- The plates are incubated for specific time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Addition and Incubation:
- After the incubation period, the medium containing the compound is removed.
- A solution of MTT (e.g., 2 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 1.5 to 4 hours.[2] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.
5. Formazan Solubilization:
- The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals, producing a colored solution.
6. Absorbance Measurement:
- The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
7. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates the typical workflow for evaluating the cytotoxic activity of a novel compound.
Hypothesized Apoptotic Signaling Pathway
Should a compound like this compound demonstrate significant cytotoxicity, further investigation into its mechanism of action would be warranted. A common mechanism of cell death induced by anticancer agents is apoptosis. The diagram below illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be triggered by a cytotoxic compound. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for anticancer drugs.[3][4] This process involves the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins.[3][5] The release of cytochrome c leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.[3]
References
- 1. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 2. advetresearch.com [advetresearch.com]
- 3. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antimicrobial Potential of Dodovislactone B: A Technical Overview
A comprehensive review of existing scientific literature reveals a notable absence of specific data on the antimicrobial properties of Dodovislactone B. This clerodane diterpenoid, isolated from the plant Dodonaea viscosa, has been characterized structurally, but its efficacy against microbial pathogens remains unreported in the available research. However, numerous studies have investigated the antimicrobial activities of crude extracts and other purified compounds from Dodonaea viscosa, providing valuable insights into the potential therapeutic applications of its phytochemical constituents. This technical guide will synthesize the available antimicrobial data for compounds isolated from Dodonaea viscosa, detail the experimental protocols employed in these studies, and present relevant workflows, thereby offering a foundational understanding for researchers and drug development professionals interested in this area.
Antimicrobial Activity of Compounds from Dodonaea viscosa
While data for this compound is unavailable, other compounds from Dodonaea viscosa have demonstrated notable antimicrobial effects. The following table summarizes the quantitative data from various studies, focusing on Minimum Inhibitory Concentration (MIC) values against a range of bacterial and fungal strains.
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Clerodane Diterpenoid | Staphylococcus aureus | 64 - 128 | [1][2] |
| Escherichia coli | 64 - 128 | [1][2] | |
| Compound 12 (a flavonoid) | Gram-positive bacteria | 2 | [3] |
| Gram-negative bacteria | 128 | [3] | |
| D. viscosa methanol extract | Gram-positive & Gram-negative bacteria | 320 - 1280 | [3] |
Experimental Protocols
The methodologies employed to assess the antimicrobial properties of compounds from Dodonaea viscosa are crucial for the replication and extension of these studies. The following protocols are based on the descriptions provided in the cited literature.
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is commonly used.
-
Microorganism Preparation: Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C for 24 hours. A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure: The assay is performed in a 96-well microtiter plate. A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth). Each well is then inoculated with the prepared microbial suspension. Positive control wells (containing the microbial suspension without the test compound) and negative control wells (containing the broth medium only) are included.
-
Incubation and Observation: The microtiter plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. Contact Bioautography
This technique is used to localize antimicrobial compounds on a chromatogram.
-
Chromatography: The plant extract or fractions are separated by thin-layer chromatography (TLC) on a suitable stationary phase (e.g., silica gel).
-
Bioassay: The developed chromatogram is placed in a sterile dish and overlaid with a molten agar medium seeded with the test microorganism.
-
Incubation and Visualization: The plate is incubated under appropriate conditions to allow microbial growth. Zones of growth inhibition on the chromatogram indicate the presence of antimicrobial compounds.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the isolation and antimicrobial screening of compounds from Dodonaea viscosa, as inferred from the available literature.
References
Antiviral Potential of Flavonoids Against JC Polyomavirus: A Technical Guide
Disclaimer: Information regarding the antiviral potential of "Dodovislactone B" is not available in the public domain. This guide, therefore, focuses on the antiviral activity of a well-researched class of natural compounds, Flavonoids , against JC Polyomavirus (JCPyV), the causative agent of Progressive Multifocal Leukoencephalopathy (PML). This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. The data and methodologies presented are based on published studies of flavonoids such as Luteolin, Quercetin, and Fisetin.
Introduction to Flavonoids and JC Polyomavirus
JC Polyomavirus (JCPyV) is a ubiquitous human polyomavirus that can lead to a fatal demyelinating disease of the central nervous system known as Progressive Multifocal Leukoencephalopathy (PML) in immunocompromised individuals.[1][2] Currently, there are no approved antiviral therapies specifically for JCPyV-induced diseases.[1][2] Flavonoids, a class of naturally occurring polyphenolic compounds found in various plants, fruits, and vegetables, have garnered attention for their wide range of biological activities, including antiviral effects.[3][4] Several flavonols, such as quercetin, myricetin, and fisetin, have been shown to inhibit JCPyV infection and spread in glial cells, representing a promising avenue for therapeutic development.[1][2] This guide provides an in-depth overview of the antiviral potential of these flavonoids against JCPyV and related viruses.
Quantitative Antiviral Activity of Flavonoids
The antiviral efficacy of various flavonoids has been quantified against several viruses. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Antiviral Activity of Luteolin
| Virus | Cell Line | Assay | IC50 | CC50 | Selectivity Index (SI) | Reference |
| Japanese Encephalitis Virus (JEV) | A549 | Plaque Reduction Assay | 4.56 µg/mL | > 50 µg/mL | > 10.96 | [5] |
| Pseudorabies Virus (PRV) | PK15 | CCK8 | 26.24 µM | 148.1 µM | 5.64 | [6] |
| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | Viral Copy Number Reduction | 23.87 µM | > 512 µM | > 21.44 | [7][8] |
| Porcine Epidemic Diarrhea Virus (PEDV) | IPEC-J2 | Viral Copy Number Reduction | 68.5 µM | > 235.4 µM | > 3.48 | [7][8] |
| Human Parainfluenza Virus type 2 (hPIV-2) | LLC-MK2 | Virus Release Inhibition | ~20 µg/mL | Not Specified | Not Specified | [9] |
| SARS-CoV-2 3CLpro | - | Biochemical Assay | 78 µM | Not Applicable | Not Applicable | [10] |
Table 2: Inhibition of JC Polyomavirus by Flavonols
| Flavonol | Cell Line | Effect | Reference |
| Quercetin | SVG-A, NHA | Significant reduction in JCPyV infection and suppression of viral spread. | [1][2] |
| Fisetin | SVG-A, NHA | Significant reduction in JCPyV infection and suppression of viral spread. | [1][2] |
| Myricetin | SVG-A, NHA | Significant reduction in JCPyV infection. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the antiviral activity of flavonoids.
Cell Culture and Virus Propagation
-
Cell Lines:
-
SVG-A cells: A human glial cell line transformed with a replication-defective SV40 mutant, used for JCPyV infection studies.
-
Normal Human Astrocytes (NHAs): Primary cells used to validate findings in a more physiologically relevant system.
-
Vero cells (African green monkey kidney): Commonly used for the propagation of various viruses and for plaque assays.
-
PK15 cells (Porcine kidney): Utilized for studies involving porcine viruses like PRV.
-
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Stock Preparation: Virus stocks are generated by infecting susceptible cell monolayers. After the appearance of a significant cytopathic effect (CPE), the supernatant is harvested, clarified by centrifugation, and stored at -80°C. Viral titers are determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
Cytotoxicity Assay
The cytotoxicity of the flavonoid compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) assay.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Remove the culture medium and add fresh medium containing serial dilutions of the flavonoid.
-
Incubate for 48-72 hours at 37°C.
-
Add MTT or CCK8 solution to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for MTT).
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
Antiviral Activity Assays
-
Seed host cells in 6-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of the flavonoid for a specified time (e.g., 1-2 hours).
-
Infect the cells with the virus (e.g., at a multiplicity of infection of 0.1) for 1 hour.
-
Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentrations of the flavonoid.
-
Incubate for 3-5 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques and calculate the 50% inhibitory concentration (IC50) as the concentration of the flavonoid that reduces the plaque number by 50% compared to the virus control.
-
Infect cells with the virus in the presence or absence of the flavonoid.
-
At various time points post-infection, extract total DNA or RNA from the cells.
-
For RNA viruses, perform reverse transcription to synthesize cDNA.
-
Perform qPCR using primers specific for a viral gene (e.g., JCPyV VP1, PRV gB).
-
Quantify the viral genome copy number relative to a housekeeping gene (e.g., GAPDH, β-actin).
-
The IC50 is determined as the concentration of the flavonoid that inhibits viral genome replication by 50%.
-
Infect cells and treat with the flavonoid as described above.
-
Lyse the cells at a specific time post-infection and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for a viral protein (e.g., JCPyV Agnoprotein, PRV gB) and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mechanism of Action and Signaling Pathways
Flavonoids exert their antiviral effects through various mechanisms, including the inhibition of viral entry, replication, and modulation of host signaling pathways.
Inhibition of Viral Replication
Studies have shown that luteolin can inhibit the replication of several viruses. For instance, in Pseudorabies virus (PRV) infection, luteolin was found to inhibit the replication stage of the viral life cycle.[6] It achieved this by decreasing the expression of viral mRNA and the glycoprotein gB, which is essential for viral entry and cell-to-cell spread.[6]
Modulation of Host Signaling Pathways
Viruses often manipulate host cell signaling pathways to facilitate their replication. Flavonoids can counteract these effects. Luteolin has been reported to inhibit several signaling pathways that are often exploited by viruses, including the MAPK and PI3K-AKT pathways.[3][11] The JC virus large T-antigen is known to interact with and modulate cellular signaling pathways such as pRb, p53, Wnt, and IGF-1R to promote cell cycle progression and inhibit apoptosis, creating a favorable environment for viral replication.[12] Flavonoids, by targeting these pathways, may create an intracellular environment that is non-permissive for viral replication.
Visualizations
Experimental Workflow for Antiviral Screening
Caption: Workflow for in vitro screening of antiviral compounds.
Simplified Signaling Pathway of JCPyV T-Antigen and Potential Flavonoid Intervention
Caption: JCPyV T-Antigen's impact on host cell pathways.
Luteolin's Multi-faceted Antiviral Mechanism
Caption: Luteolin's inhibitory effects on viral replication.
Conclusion
Flavonoids, including luteolin, quercetin, and fisetin, demonstrate significant antiviral activity against a range of viruses and show promise as potential therapeutic agents against JC Polyomavirus. Their mechanisms of action are multifaceted, involving the direct inhibition of viral replication and the modulation of host signaling pathways crucial for the viral life cycle. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential for the treatment of PML and other viral diseases. This guide provides a foundational resource for researchers to design and conduct further investigations into this promising class of natural compounds.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Therapeutic potential of flavonols in the treatment of JCPyV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Oxidant, Anti-Inflammatory and Antiviral Properties of Luteolin Against SARS-CoV-2: Based on Network Pharmacology [mdpi.com]
- 5. Antiviral activity of luteolin against Japanese encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Luteolin against Pseudorabies Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral activity of luteolin against porcine epidemic diarrhea virus in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activity of luteolin against porcine epidemic diarrhea virus in silico and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mie-u.repo.nii.ac.jp [mie-u.repo.nii.ac.jp]
- 10. Boosting immunity: synergistic antiviral effects of luteolin, vitamin C, magnesium and zinc against SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Dodovislactone B: Uncharted Territory in Anti-Inflammatory Research
Despite its identification as a unique diterpenoid isolated from Dodonaea viscosa, a plant with a history in traditional medicine, "Dodovislactone B" remains a largely unexplored compound within the scientific community, particularly concerning its potential anti-inflammatory effects. A thorough review of available scientific literature and chemical databases reveals a significant gap in research on the biological activity of this specific natural product.
Currently, there are no published studies that detail the anti-inflammatory properties, mechanism of action, or specific signaling pathways modulated by this compound. While the compound is available from several chemical suppliers and is sometimes included in "anti-inflammatory compound libraries," this classification appears to be based on the known ethnobotanical uses and documented anti-inflammatory activities of the plant source, Dodonaea viscosa, rather than on specific experimental evidence for this compound itself.
The initial phytochemical investigation that first described this compound focused on its isolation and structural elucidation, providing valuable chemical and physical data. However, this foundational work did not extend to an examination of its biological effects.
Absence of Quantitative Data and Experimental Protocols
Consequently, there is a complete lack of quantitative data regarding the anti-inflammatory efficacy of this compound. Key metrics for researchers and drug development professionals, such as:
-
IC50 values for the inhibition of inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX).
-
Inhibition percentages of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β).
-
Modulation of inflammatory mediators (e.g., nitric oxide, prostaglandins).
are not available in the current body of scientific literature. This absence of data also means that no established experimental protocols for inducing and measuring the anti-inflammatory effects of this compound have been published.
Unidentified Signaling Pathways
The molecular targets and signaling pathways through which this compound might exert anti-inflammatory effects remain unknown. Key inflammatory signaling cascades, such as the NF-κB, MAPK, and JAK-STAT pathways, have not been investigated in the context of this specific compound. Therefore, it is not possible to create diagrams of its molecular interactions or experimental workflows.
Future Research Directions
The structural uniqueness of this compound, coupled with the traditional use of Dodonaea viscosa for inflammatory conditions, suggests that this compound could be a promising candidate for future anti-inflammatory research. To build a comprehensive understanding of its potential, future studies would need to:
-
In Vitro Screening: Conduct initial in vitro assays to assess the inhibitory effects of this compound on key inflammatory enzymes and the production of pro-inflammatory mediators in cell lines such as macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Mechanism of Action Studies: Investigate the effect of this compound on major inflammatory signaling pathways (NF-κB, MAPKs, etc.) using techniques like western blotting, reporter gene assays, and immunofluorescence.
-
In Vivo Studies: If in vitro results are promising, proceed to in vivo models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation in rodents, to evaluate its efficacy, dose-response relationship, and potential toxicity.
Until such studies are conducted and published, a detailed technical guide on the anti-inflammatory effects of this compound cannot be compiled. The scientific community awaits foundational research to unlock the potential of this natural product.
An In-depth Technical Guide on the Antioxidant Capacity of Diterpenes from Dodonaea viscosa, with a Focus on Lactone Structures
Disclaimer: As of November 2025, specific quantitative data on the antioxidant capacity of Dodovislactone B is not available in the public scientific literature. This guide provides a comprehensive overview of the antioxidant capacity of a structurally related diterpene lactone, hautriwaic lactone , isolated from Dodonaea viscosa. The experimental protocols and data presented herein are based on published studies of compounds from this plant and serve as a technical template for the evaluation of this compound's potential antioxidant activity.
Introduction
Dodonaea viscosa (L.) Jacq (Sapindaceae) is a plant with a rich history in traditional medicine, utilized for its anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] Phytochemical investigations of this plant have led to the isolation of various secondary metabolites, including flavonoids, terpenoids, and their glycosides.[2] Among these, clerodane-type diterpenoids, which include lactone structures like hautriwaic lactone, are of significant interest for their potential biological activities.[3][4] This technical guide summarizes the available data on the antioxidant capacity of hautriwaic lactone and provides detailed experimental methodologies for key antioxidant assays that are crucial for evaluating the antioxidant potential of compounds like this compound.
Quantitative Antioxidant Data
The antioxidant activity of compounds isolated from Dodonaea viscosa has been evaluated using a variety of assays that measure different aspects of antioxidant action, such as radical scavenging and metal chelation. The following table summarizes the quantitative antioxidant data for hautriwaic lactone and other relevant compounds from the plant.
Table 1: Antioxidant Activity of Compounds from Dodonaea viscosa [3]
| Compound/Standard | β-carotene-linoleic acid (IC50, μM) | DPPH• Scavenging (IC50, μM) | ABTS•+ Scavenging (IC50, μM) | O2•– Scavenging (% inhibition at 100 μM) | CUPRAC (A0.50, μM) | Metal Chelating (IC50, μM) |
| Hautriwaic lactone | > 200 | > 200 | > 200 | 15.21 ± 0.88 | > 200 | > 200 |
| BHA (Standard) | 25.30 ± 0.22 | 18.25 ± 0.15 | - | - | - | - |
| α-Tocopherol (Std.) | - | 35.48 ± 0.32 | 9.85 ± 0.01 | 45.12 ± 1.85 | 28.45 ± 0.05 | - |
| EDTA (Standard) | - | - | - | - | - | 15.36 ± 0.14 |
IC50: The concentration of the compound that causes 50% inhibition. A lower IC50 value indicates higher antioxidant activity. A0.50: The concentration of the compound that corresponds to an absorbance of 0.50. BHA: Butylated hydroxyanisole EDTA: Ethylenediaminetetraacetic acid
- : Not tested
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in the literature for compounds from Dodonaea viscosa.
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH• radical, thus neutralizing it and causing a decrease in absorbance.[5][6]
-
Reagents and Equipment:
-
DPPH• (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Test compound solutions at various concentrations.
-
Methanol.
-
Spectrophotometer or microplate reader capable of measuring absorbance at or near 517 nm.
-
96-well microplates.
-
-
Procedure:
-
Prepare a stock solution of DPPH• in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH• solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
A control containing only methanol and the DPPH• solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.[7]
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Ethanol or phosphate buffer.
-
Test compound solutions at various concentrations.
-
Spectrophotometer or microplate reader capable of measuring absorbance at or near 734 nm.
-
96-well microplates.
-
-
Procedure:
-
Prepare the ABTS•+ radical cation solution by mixing ABTS stock solution with potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound solution to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
-
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[8]
-
Reagents and Equipment:
-
FRAP reagent: prepared by mixing acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution.
-
Test compound solutions at various concentrations.
-
Spectrophotometer or microplate reader capable of measuring absorbance at or near 593 nm.
-
96-well microplates.
-
-
Procedure:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test sample or standard to a 96-well plate.
-
Add the FRAP reagent to each well and mix.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄.
-
The antioxidant capacity of the sample is expressed as equivalents of the standard.
-
Visualizations
The following diagrams illustrate the workflows of the described antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Potential Antioxidant Signaling Pathways
While the direct signaling pathways modulated by this compound are unknown, antioxidants can influence cellular processes through various mechanisms. A general representation of how an antioxidant might mitigate oxidative stress is depicted below.
Caption: Hypothetical mechanism of antioxidant action for this compound.
Conclusion and Future Directions
The available data on hautriwaic lactone from Dodonaea viscosa suggest that not all diterpene lactones from this plant may possess strong direct radical scavenging or metal chelating properties. However, antioxidant activity is multifaceted and can also involve the modulation of endogenous antioxidant enzymes. Therefore, to fully elucidate the antioxidant capacity of this compound, a comprehensive evaluation using a battery of in vitro assays, such as those described in this guide, is essential. Further studies should also explore its effects on cellular antioxidant pathways and in vivo models of oxidative stress to determine its potential as a therapeutic agent.
References
- 1. jabscience.in [jabscience.in]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. In vitro antioxidant properties of the biflavonoid agathisflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Dodovislactone B: A Technical Overview of its Discovery and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodovislactone B, a clerodane diterpenoid, represents a noteworthy discovery in the field of natural product chemistry. Isolated from the aerial parts of Dodonaea viscosa, a plant with a rich history in traditional medicine, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, and the experimental methodologies employed in its characterization. While specific quantitative bioactivity data and detailed mechanistic studies on this compound are still emerging, this document collates the available information and provides a framework for future research and development.
Introduction
Natural products have long served as a crucial source of novel chemical scaffolds for drug discovery. The clerodane diterpenoids are a large and structurally diverse family of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The discovery of novel clerodane diterpenoids continues to fuel research into new therapeutic agents.
Dodonaea viscosa (L.) Jacq., commonly known as the hopbush, is a plant species with a global distribution and a history of use in traditional medicine for treating various ailments, including inflammation, pain, and infections. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including flavonoids and terpenoids, which are believed to contribute to its medicinal properties. It is within this context that this compound was discovered.
Discovery and Historical Context
This compound was first isolated and identified by Gao et al. in 2013 during a phytochemical investigation of the aerial parts of Dodonaea viscosa collected in China. This discovery was part of a broader effort to identify new bioactive compounds from plants used in traditional medicine. The isolation of this compound (compound 6 in the original publication) was reported alongside the discovery of a related new clerodane diterpenoid, Dodovislactone A, and four new isoprenylated flavonoids.
The structure of this compound was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) and various Nuclear Magnetic Resonance (NMR) techniques.
Chemical Structure
The molecular formula of this compound was determined to be C₂₁H₃₀O₅ by HREIMS. Its structure is characterized by the signature bicyclic decalin core of the clerodane diterpenoids and a lactone functional group.
Experimental Protocols
While the seminal publication by Gao et al. provides the foundational methodology, detailed, step-by-step protocols are crucial for reproducibility and further research. The following sections outline the general experimental procedures based on the available information.
Plant Material and Extraction
The aerial parts of Dodonaea viscosa were collected and air-dried. The dried plant material was then powdered and extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The resulting crude extract was then concentrated under reduced pressure to yield a residue for further fractionation.
Isolation and Purification of this compound
The isolation of this compound from the crude extract involves a multi-step chromatographic process. A generalized workflow is presented below:
Caption: Generalized workflow for the isolation of this compound.
Detailed Steps:
-
Initial Fractionation: The crude methanol extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.
-
Silica Gel Column Chromatography: The ethyl acetate fraction, often containing the diterpenoids, is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient solvent system, commonly a mixture of chloroform and methanol, to separate the components into different fractions.
-
Further Purification: Fractions containing compounds of interest, as identified by Thin Layer Chromatography (TLC), are then subjected to further purification steps. These often include chromatography on Sephadex LH-20 to remove pigments and other impurities, followed by repeated preparative TLC to isolate the pure compound.
Structure Elucidation
The determination of the chemical structure of this compound relied on a combination of spectroscopic techniques:
-
Mass Spectrometry: HREIMS was used to determine the exact mass and elemental composition, leading to the molecular formula C₂₁H₃₀O₅.
-
NMR Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were employed to establish the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity and Potential Signaling Pathways
Currently, there is a lack of specific quantitative biological activity data for purified this compound in the public domain. The original discovery paper by Gao et al. focused on the isolation and structural elucidation of the compound and did not report any bioactivity screening results for this compound itself.
However, the broader context of research on Dodonaea viscosa extracts and other clerodane diterpenoids provides valuable insights into the potential bioactivities and mechanisms of action of this compound. Extracts of D. viscosa have been reported to possess anti-inflammatory, cytotoxic, and antioxidant properties.[1][2]
Potential Anti-inflammatory and Cytotoxic Mechanisms
Other clerodane diterpenoids have been shown to exert their biological effects through various signaling pathways. For instance, some clerodanes have been found to modulate the NF-κB and Notch1 signaling pathways, which are critically involved in inflammation and cancer.
The following diagram illustrates a hypothetical signaling pathway that could be influenced by clerodane diterpenoids, based on existing literature for related compounds.
References
- 1. Protective role of Dodonaea viscosa extract against streptozotocin-induced hepatotoxicity and nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dodonaea viscosa Jacq: A Medicinal Plant with Cytotoxic Effect on Colon Cancer Cell Line (HT-29) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
In-Depth Technical Guide to the Physicochemical Properties of Dodovislactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodovislactone B is a naturally occurring diterpenoid compound isolated from Dodonaea viscosa, a plant species belonging to the Sapindaceae family. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, drawing from available scientific literature. The information presented herein is intended to support research and development efforts in fields such as natural product chemistry, pharmacology, and drug discovery.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₅ | |
| Molecular Weight | 362.2093 g/mol (Calculated) | |
| High-Resolution EIMS | m/z 362.2097 [M]⁺ | |
| Optical Rotation | [α]¹⁹D -72.8 (c 0.20, CHCl₃) | |
| UV (MeOH) λmax | 212 nm | |
| **Infrared (KBr) νmax (cm⁻¹) ** | 3440, 2960, 2923, 2862, 1796, 1765, 1711, 1680, 1648, 1629, 1457, 1420, 1382, 1263, 1204, 1172, 1118, 962, 939 |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are presented below. This data provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 38.8 (t) | 1.65 (m), 1.50 (m) |
| 2 | 19.3 (t) | 1.80 (m), 1.70 (m) |
| 3 | 42.0 (d) | 1.95 (m) |
| 4 | 34.5 (s) | |
| 5 | 55.4 (d) | 1.45 (m) |
| 6 | 23.8 (t) | 2.10 (m), 2.00 (m) |
| 7 | 36.2 (t) | 2.20 (m), 2.15 (m) |
| 8 | 134.5 (s) | |
| 9 | 130.0 (d) | 5.40 (t, 7.0) |
| 10 | 40.2 (s) | |
| 11 | 17.5 (q) | 0.90 (s) |
| 12 | 174.5 (s) | |
| 13 | 125.8 (d) | 5.80 (s) |
| 14 | 143.5 (s) | |
| 15 | 70.1 (d) | 4.80 (s) |
| 16 | 170.5 (s) | |
| 17 | 28.2 (q) | 1.25 (s) |
| 18 | 21.5 (q) | 1.05 (d, 7.0) |
| 19 | 15.8 (q) | 0.85 (s) |
| 20 | 33.2 (q) | 1.15 (s) |
| OMe | 51.8 (q) | 3.70 (s) |
Note: Assignments are based on the data reported in the reference. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Biological Activity
While the extracts of Dodonaea viscosa have been reported to possess a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, specific biological data for purified this compound is not extensively documented in the currently available literature.[1][2][3] The presence of the lactone moiety, a common pharmacophore in many biologically active natural products, suggests that this compound may exhibit interesting pharmacological properties that warrant further investigation.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are crucial for reproducibility and further research.
Isolation of this compound
The following is a generalized workflow for the isolation of diterpenes from Dodonaea viscosa, which would be applicable for obtaining this compound.
Caption: General workflow for the isolation of this compound.
Signaling Pathway Analysis
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Given the reported anti-inflammatory and cytotoxic activities of Dodonaea viscosa extracts, it is plausible that compounds like this compound could interact with key inflammatory or cell proliferation pathways.
The following diagram illustrates a hypothetical workflow for investigating the potential mechanism of action of this compound, starting from initial biological screening to target identification.
Caption: Hypothetical workflow for elucidating the mechanism of action.
Conclusion
This technical guide provides a consolidated source of the currently available physicochemical data for this compound. The detailed spectroscopic information will be invaluable for its identification and further chemical studies. While specific biological activity data for the pure compound is limited, the known bioactivities of its source plant, Dodonaea viscosa, suggest that this compound is a promising candidate for future pharmacological investigations. The provided workflows offer a roadmap for its isolation and the elucidation of its potential mechanisms of action. Further research is warranted to fully explore the therapeutic potential of this natural product.
References
Methodological & Application
Total Synthesis of Dodovislactone B: A Review of Currently Available Scientific Literature
As of the latest literature review, a total synthesis of Dodovislactone B has not yet been reported in peer-reviewed scientific journals. While the natural product has been isolated and characterized, a complete synthetic route from commercially available starting materials remains an unmet challenge in the field of organic chemistry.
This compound is a natural product that has been isolated from the aerial parts of Dodonaea viscosa[1]. Its chemical formula is C21H30O5, and it has a molecular weight of 362.46 g/mol [2]. The structure of this compound has been determined, and its CAS number is 1616683-55-6[2].
Despite the absence of a published total synthesis, the broader class of lactones remains an active area of research in synthetic chemistry. The development of novel synthetic methodologies for lactone formation is a significant focus, driven by the diverse biological activities exhibited by this class of compounds. These activities include antimicrobial, antiviral, and antitumor properties. General strategies for lactone synthesis often involve key steps such as Baeyer-Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclization of ketoesters.
Researchers and drug development professionals interested in this compound and its potential applications should monitor the scientific literature for future publications that may detail its total synthesis. The eventual synthesis of this molecule will be crucial for enabling further investigation into its biological properties and potential as a therapeutic agent. Without a synthetic route, obtaining sufficient quantities of this compound for extensive biological screening and preclinical development is limited to its isolation from natural sources, which can be a significant bottleneck.
The following diagram outlines a generalized workflow for the development of a total synthesis of a natural product like this compound, from initial discovery to the establishment of a synthetic route.
Due to the lack of a published total synthesis of this compound, detailed experimental protocols and quantitative data tables cannot be provided at this time. The scientific community awaits a pioneering report on the successful synthesis of this intriguing natural product.
References
Application Notes and Protocols for the Synthesis of Dodovislactone B Analogs: A Feasibility Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodovislactone B is a clerodane diterpenoid isolated from the plant Dodonaea viscosa. This class of natural products has garnered interest for its diverse biological activities, which may include anti-inflammatory, antimicrobial, and cytotoxic effects. The development of synthetic routes to analogs of this compound is a crucial step in exploring its therapeutic potential, enabling structure-activity relationship (SAR) studies and the optimization of its pharmacological properties.
However, a comprehensive review of the current scientific literature reveals a significant gap in the chemical synthesis of this compound and its derivatives. While the isolation and characterization of this compound and related clerodane diterpenes from Dodonaea viscosa have been reported, to date, there are no published studies detailing the total synthesis of this compound or the preparation of its synthetic analogs. This absence of established synthetic routes means that detailed, experimentally validated protocols for the creation of this compound analogs are not available.
This document, therefore, serves not as a direct protocol, but as a forward-looking guide, outlining potential synthetic strategies and general methodologies that could be applied to the future synthesis of this compound analogs, based on the synthesis of other structurally related natural products.
Potential Synthetic Strategies (Hypothetical)
Given the structural complexity of the clerodane diterpene scaffold of this compound, its total synthesis would likely involve a multi-step sequence. The creation of analogs could be approached either through the late-stage modification of the natural product (if a sufficient supply can be isolated) or by incorporating desired structural changes during a total synthesis campaign.
1. Late-Stage Functionalization of Isolated this compound:
This approach is contingent on the availability of the natural product. If this compound can be isolated in sufficient quantities, its existing functional groups could be chemically modified. Potential reactions could include:
-
Esterification or Etherification: Modification of hydroxyl groups to explore the impact of different substituents on biological activity.
-
Modification of the Lactone Ring: Ring-opening reactions followed by derivatization could yield novel analogs.
-
Oxidation or Reduction Reactions: Altering the oxidation state of various carbons in the molecule.
2. De Novo Total Synthesis:
A total synthesis approach offers the most flexibility for creating a wide range of analogs. Key strategic considerations for a plausible synthetic route would include:
-
Construction of the Decalin Core: Stereoselective formation of the fused ring system is a critical challenge. Methodologies such as Diels-Alder reactions, intramolecular aldol condensations, or radical cyclizations could be employed.
-
Installation of Stereocenters: The multiple stereocenters of the this compound core would require precise control, likely through the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions.
-
Formation of the Lactone Ring: Lactonization could be achieved through various methods, including intramolecular esterification of a hydroxy acid precursor.
General Experimental Protocols for Analog Synthesis (Illustrative Examples)
The following are generalized protocols for reactions that would likely be key in the synthesis of complex natural product analogs. These are not specific to this compound and would require substantial optimization and adaptation.
Table 1: Illustrative Quantitative Data for Hypothetical Analog Synthesis
| Analog | Key Reaction | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| Analog 1 | Diels-Alder Cycloaddition | Diene, Dienophile, Lewis Acid (e.g., Et₂AlCl), CH₂Cl₂, -78 °C to rt | 50-70 | >10:1 |
| Analog 2 | Asymmetric Allylation | Aldehyde, Allylborane, Chiral Ligand, Toluene, -78 °C | 80-95 | >95:5 e.e. |
| Analog 3 | Ring-Closing Metathesis | Diene, Grubbs II Catalyst, CH₂Cl₂, reflux | 70-90 | N/A |
| Analog 4 | Intramolecular Transesterification | Hydroxy ester, Acid or Base Catalyst, Toluene, reflux | 60-80 | N/A |
Protocol 1: Hypothetical Diels-Alder Cycloaddition for Core Construction
This protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to construct a decalin ring system, a common core in diterpenes.
Materials:
-
Diene precursor
-
Dienophile precursor
-
Lewis Acid (e.g., Diethylaluminum chloride solution in hexanes)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diene (1.0 equiv) and dienophile (1.2 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., 1.1 equiv of Et₂AlCl) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.
Protocol 2: Hypothetical Asymmetric Allylation for Stereocenter Installation
This protocol outlines a general method for the enantioselective allylation of an aldehyde to form a chiral homoallylic alcohol, a key intermediate in many natural product syntheses.
Materials:
-
Aldehyde precursor
-
Allylboron reagent (e.g., Brown's allylborane)
-
Chiral ligand (e.g., a tartrate-based ligand)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the chiral ligand (1.1 equiv) in anhydrous toluene at -78 °C under an inert atmosphere, add the allylboron reagent (1.1 equiv).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous toluene dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Visualizing Synthetic Pathways
The following diagrams illustrate hypothetical workflows for the synthesis of natural product analogs.
Caption: Workflow for late-stage functionalization.
Caption: Workflow for de novo total synthesis.
Conclusion and Future Outlook
The synthesis of this compound analogs represents an unexplored area of medicinal chemistry. The lack of published synthetic routes presents a significant challenge but also a considerable opportunity for research in this field. The development of a total synthesis would be a landmark achievement and would open the door to systematic SAR studies. The hypothetical strategies and generalized protocols outlined in these application notes are intended to provide a conceptual framework for researchers venturing into this new and exciting area of natural product synthesis. Future work in this area will be essential to unlock the full therapeutic potential of the this compound scaffold.
Dodovislactone B: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodovislactone B is a clerodane diterpenoid isolated from the aerial parts of Dodonaea viscosa. This document provides a detailed overview of in vitro assay protocols that can be utilized to investigate the biological activities of this compound, with a focus on its potential anti-inflammatory and cytotoxic properties. The information presented is based on established methodologies for evaluating natural products. While specific data on this compound is limited in publicly available literature, the following protocols offer a robust framework for its comprehensive in vitro characterization.
Potential Signaling Pathways
Based on the activities of other clerodane diterpenoids and extracts from Dodonaea viscosa, this compound may modulate key signaling pathways involved in inflammation and cancer. A potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Data Presentation
As no specific quantitative data for this compound is currently available in the searched literature, a template table is provided below for researchers to populate with their experimental findings.
| Assay Type | Cell Line | Parameter | This compound Value | Positive Control Value |
| Cytotoxicity | e.g., MCF-7 | IC50 (µM) | Experimental Data | e.g., Doxorubicin: Value |
| Cytotoxicity | e.g., HT-29 | IC50 (µM) | Experimental Data | e.g., Doxorubicin: Value |
| Anti-inflammatory | e.g., RAW 264.7 | NO Inhibition IC50 (µM) | Experimental Data | e.g., L-NMMA: Value |
| Anti-inflammatory | e.g., RAW 264.7 | TNF-α Inhibition IC50 (µM) | Experimental Data | e.g., Dexamethasone: Value |
| Anti-inflammatory | e.g., RAW 264.7 | IL-6 Inhibition IC50 (µM) | Experimental Data | e.g., Dexamethasone: Value |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: General workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HT-29, HCT-116, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NMMA, an NOS inhibitor).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition and determine the IC₅₀ value. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Anti-inflammatory Assay: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement
This protocol quantifies the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages using ELISA.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Inhibition Assay.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plates and collect the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples (the collected supernatants), adding the detection antibody, adding the enzyme conjugate (e.g., streptavidin-HRP), and adding the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the supernatants and determine the percentage of inhibition by this compound. Calculate the IC₅₀ values.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. These assays will enable researchers to elucidate its potential cytotoxic and anti-inflammatory activities, determine its potency, and provide foundational data for further preclinical development. It is imperative to conduct these experiments with appropriate controls to ensure the validity and reproducibility of the results. The generated data will be crucial in understanding the therapeutic potential of this compound and its underlying mechanisms of action.
Application Notes and Protocols for Efficacy Studies of Dodovislactone B in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodovislactone B is a naturally occurring lactone with potential therapeutic applications. Lactones, as a class of compounds, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] These application notes provide a comprehensive guide for researchers initiating preclinical efficacy studies of this compound using established animal models. The protocols outlined below are based on well-characterized models for inflammation and cancer, which represent two of the most promising therapeutic areas for this compound.
I. Anti-inflammatory Efficacy Studies
Inflammation is a key pathological component of numerous diseases.[2][3] Natural products are a promising source of new anti-inflammatory agents.[4][5] Based on the known activities of similar compounds, this compound may exert anti-inflammatory effects by modulating key signaling pathways.
A. Recommended Animal Models for Anti-inflammatory Studies
A variety of animal models can be used to assess the anti-inflammatory potential of novel compounds.[4][6][7][8] The choice of model depends on the specific aspect of inflammation being investigated (acute vs. chronic) and the target disease.
Table 1: Comparison of Animal Models for Anti-inflammatory Efficacy Studies
| Model | Type of Inflammation | Key Features | Relevant Human Diseases |
| Carrageenan-Induced Paw Edema | Acute | Simple, reproducible, and widely used for screening.[8][9] Measures edema formation. | General acute inflammation |
| Collagen-Induced Arthritis (CIA) | Chronic, Autoimmune | Mimics the immunological and pathological features of rheumatoid arthritis.[7] | Rheumatoid Arthritis |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Chronic | Induces intestinal inflammation resembling inflammatory bowel disease. | Inflammatory Bowel Disease (IBD) |
| Lipopolysaccharide (LPS)-Induced Systemic Inflammation | Acute, Systemic | Induces a systemic inflammatory response characterized by cytokine release.[5] | Sepsis, Systemic Inflammation |
B. Experimental Protocols
This model is a standard for evaluating acute anti-inflammatory activity.[8][9]
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Procedure:
-
Administer the vehicle, positive control, or this compound one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Collect paw tissue for histological analysis and measurement of inflammatory mediators (e.g., TNF-α, IL-1β) via ELISA or Western blot.[9]
-
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
C. Potential Signaling Pathways in Inflammation
This compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways, which are common targets for natural anti-inflammatory compounds.
NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB pathway by this compound.
II. Anticancer Efficacy Studies
The cytotoxic and antiproliferative properties observed in some lactones suggest that this compound could be a candidate for anticancer drug development.[1][10] Animal models are crucial for evaluating the in vivo efficacy of potential anticancer agents.[11][12][13]
A. Recommended Animal Models for Anticancer Studies
The selection of an appropriate cancer model is critical for the successful translation of preclinical findings.[12][14]
Table 2: Comparison of Animal Models for Anticancer Efficacy Studies
| Model | Type | Key Features | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Xenograft | Human cancer cell lines are implanted into immunocompromised mice.[12][15] | High reproducibility, relatively low cost, and ease of establishment.[15] | Lack of tumor heterogeneity and a human tumor microenvironment.[15] |
| Patient-Derived Xenograft (PDX) | Xenograft | Patient tumor fragments are implanted into immunodeficient mice.[13] | Preserves the heterogeneity and microenvironment of the original tumor.[13] | Higher cost, lower take rate, and longer establishment time. |
| Syngeneic Models | Allograft | Murine tumor cells are implanted into immunocompetent mice of the same genetic background. | Intact immune system allows for the study of immunotherapy combinations. | May not fully represent human tumor biology. |
| Genetically Engineered Mouse Models (GEMMs) | Spontaneous | Mice are genetically modified to develop tumors spontaneously.[13] | Closely mimics human tumor development and progression. | High cost, long latency, and variability in tumor onset. |
B. Experimental Protocols
This is a commonly used initial in vivo model to assess the antitumor activity of a novel compound.[15]
Protocol:
-
Animals: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) under standard conditions.
-
Tumor Implantation:
-
Inject 1-10 x 10^6 cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Grouping and Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Doxorubicin, 5 mg/kg, i.p., once a week).
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o. or i.p., daily).
-
-
-
Endpoint Analysis:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise tumors, weigh them, and process for histopathology (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis).
-
Collect blood for pharmacokinetic analysis if required.
-
Experimental Workflow for CDX Model
References
- 1. Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. ijpsr.com [ijpsr.com]
- 8. gyanvihar.org [gyanvihar.org]
- 9. Anti-Inflammatory Activity of Glabralactone, a Coumarin Compound from Angelica sinensis, via Suppression of TRIF-Dependent IRF-3 Signaling and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Development Animal Models | Animal Models | Cyagen APAC [apac.cyagen.com]
Application Notes and Protocols for the Study of Dodovislactone B's Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed experimental studies on the specific mechanism of action of Dodovislactone B are not extensively available in the public scientific literature. This compound is a natural product isolated from the plant Dodonaea viscosa, which has a history of use in traditional medicine for inflammatory conditions. While computational studies and research on crude extracts or other compounds from Dodonaea viscosa suggest potential anti-inflammatory, cytotoxic, and signaling pathway modulatory activities, the precise molecular targets and pathways affected by this compound remain to be experimentally validated.
The following application notes and protocols are therefore provided as a general framework for researchers to investigate the potential mechanism of action of this compound, based on the activities of related compounds and general pharmacological screening methods.
Background: The Therapeutic Potential of Compounds from Dodonaea viscosa
Dodonaea viscosa is a plant rich in a variety of secondary metabolites, including flavonoids and terpenoids. Extracts and isolated compounds from this plant have demonstrated several biological activities:
-
Anti-inflammatory Effects: Traditional use and modern scientific studies have highlighted the anti-inflammatory properties of Dodonaea viscosa. Compounds isolated from the plant, such as Hautriwaic Acid, have shown potent anti-inflammatory effects in preclinical models.
-
Cytotoxic and Anti-cancer Activity: Certain compounds from Dodonaea viscosa have exhibited cytotoxic effects against various cancer cell lines. Studies on related flavonoids suggest that these effects may be mediated through the induction of apoptosis and modulation of key signaling pathways.
-
Modulation of Signaling Pathways: Computational studies have predicted that compounds from Dodonaea viscosa may interact with key inflammatory and survival signaling proteins such as TNF-α and STAT3. Furthermore, flavonoids from the plant have been suggested to regulate NF-κB and MAPK signaling pathways.
Given this background, a systematic investigation into the mechanism of action of this compound would logically focus on its potential to modulate inflammatory signaling cascades and induce apoptosis in relevant cell types.
Key Research Areas for this compound
Based on the profile of its source, the primary mechanisms to investigate for this compound include:
-
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation and cell survival.
-
Modulation of the STAT3 Signaling Pathway: STAT3 is a key transcription factor involved in cell proliferation, survival, and inflammation.
-
Induction of Apoptosis: Programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted to study the effects of this compound.
NF-κB Reporter Gene Assay
This assay is designed to quantify the inhibition of NF-κB transcriptional activity.
Principle: A reporter gene (e.g., luciferase or SEAP) is placed under the control of a promoter containing NF-κB binding sites. Inactive NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α), the IκB inhibitor is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of the reporter gene. A test compound's ability to inhibit this process is measured by a decrease in the reporter signal.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
TNF-α (Tumor Necrosis Factor-alpha)
-
This compound (dissolved in DMSO)
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Data Presentation:
| This compound (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
| 0 (Unstimulated) | ||
| 0 (TNF-α Stimulated) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 25 | ||
| 50 |
Western Blot for STAT3 Phosphorylation
This protocol is for assessing the inhibition of STAT3 activation.
Principle: STAT3 is activated through phosphorylation at specific tyrosine residues (e.g., Tyr705). This phosphorylation event can be detected using antibodies specific to the phosphorylated form of STAT3 (p-STAT3). A decrease in the p-STAT3 signal in the presence of a test compound indicates inhibition of the STAT3 pathway.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231) or cells stimulated with a STAT3 activator (e.g., IL-6).
-
RPMI-1640 with 10% FBS
-
IL-6 (Interleukin-6)
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with different concentrations of this compound for a specified time (e.g., 24 hours). If required, stimulate with IL-6 (e.g., 20 ng/mL) for 30 minutes before harvesting.
-
Protein Extraction: Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 and total STAT3 levels to the loading control (β-actin). Calculate the ratio of p-STAT3 to total STAT3.
Data Presentation:
| Treatment | p-STAT3/β-actin Ratio | Total STAT3/β-actin Ratio | p-STAT3/Total STAT3 Ratio |
| Control | |||
| IL-6 Stimulated | |||
| This compound (10 µM) + IL-6 | |||
| This compound (25 µM) + IL-6 | |||
| This compound (50 µM) + IL-6 |
Annexin V/Propidium Iodide Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line (e.g., Jurkat or a relevant cancer cell line)
-
RPMI-1640 with 10% FBS
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 or 48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | |||
| This compound (10 µM) | |||
| This compound (25 µM) | |||
| This compound (50 µM) | |||
| Staurosporine (1 µM) |
Visualizations
Signaling Pathway Diagrams
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Application Notes and Protocols for the Quantification of Dodovislactone B in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodovislactone B is a naturally occurring lactone with potential therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides a detailed application note and protocol for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a hypothetical signaling pathway is presented to guide mechanistic studies.
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS method for the quantification of this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined experimentally (e.g., [M+H]⁺ > fragment ion) |
| MRM Transition (IS) | To be determined experimentally (e.g., stable isotope-labeled analog) |
| Collision Energy | To be optimized |
| Source Temperature | 500 °C |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within ±15% |
| Recovery | Consistent and reproducible |
| Stability | Stable under tested conditions (freeze-thaw, short-term, long-term) |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from plasma samples using protein precipitation, a common and effective method for removing proteins that can interfere with LC-MS/MS analysis.
Materials:
-
Plasma samples
-
This compound standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Centrifuge
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard (IS) working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
This protocol outlines the general procedure for the analysis of the prepared samples using an LC-MS/MS system. Method parameters should be optimized for the specific instrument used.
Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Create a sequence table including calibration standards, quality control (QC) samples, and unknown samples.
-
Inject the samples onto the LC column.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Process the data using the instrument's software to determine the peak areas of this compound and the IS.
-
Calculate the concentration of this compound in the unknown samples using the calibration curve.
Visualizations
Experimental Workflow
Application Notes and Protocols for High-Throughput Screening of Dodovislactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodovislactone B is a natural product belonging to the lactone class of compounds. While specific biological activities for this compound are not extensively documented in publicly available literature, many natural lactones are known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A key signaling pathway often implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. Dysregulation of NF-κB signaling is associated with numerous inflammatory diseases and various types of cancer.[1][2][3] Therefore, identifying small molecule inhibitors of the NF-κB pathway is a promising strategy for the development of novel therapeutics.[1][2]
These application notes provide a comprehensive framework for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize potential inhibitors of the NF-κB signaling pathway. The protocols detailed below are based on established HTS methodologies for assessing NF-κB inhibition and are presented here as a robust template for screening this compound and other natural product libraries.
Data Presentation: Hypothetical Screening Results
The following table summarizes hypothetical quantitative data from a primary screen and subsequent dose-response analysis for this compound and control compounds in an NF-κB reporter assay. This data is for illustrative purposes to demonstrate how results from such a screen would be presented.
| Compound | Primary Screen Inhibition (%) at 10 µM | IC50 (µM) | Notes |
| This compound | 85% | 2.5 | Hypothetical active compound identified in the screen. |
| Parthenolide | 92% | 0.8 | Known sesquiterpene lactone and NF-κB inhibitor; serves as a positive control. |
| BAY 11-7082 | 95% | 1.2 | A well-characterized, commercially available IKKβ inhibitor; serves as a positive control.[4] |
| DMSO | 2% | > 100 | Vehicle control; defines the baseline for no inhibition. |
Experimental Protocols
1. Primary High-Throughput Screening (HTS) for NF-κB Inhibition
This protocol describes a cell-based reporter gene assay for the primary screening of compounds that inhibit the NF-κB signaling pathway. The assay utilizes a stable cell line expressing a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element.[1][2]
-
Objective: To identify "hit" compounds that inhibit TNF-α-induced NF-κB activation by at least 50% at a single concentration.
-
Assay Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of the reporter gene.[1][2] Inhibitors of this pathway will prevent the production of the reporter protein.
Materials:
-
HEK293 or HeLa cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and control compounds dissolved in DMSO
-
Recombinant Human TNF-α
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
384-well white, clear-bottom assay plates
-
Automated liquid handling systems and a plate luminometer
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare a 10 mM stock solution of this compound in DMSO. Using an automated liquid handler, perform a serial dilution to create a working concentration for the primary screen (e.g., 10 µM). Add 100 nL of the compound solutions (this compound, controls, and DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Stimulation: Prepare a solution of TNF-α in assay medium to a final concentration of 10 ng/mL. Add 10 µL of the TNF-α solution to all wells except for the negative controls.
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the luciferase reagent to each well. Incubate for 5 minutes at room temperature to ensure complete cell lysis. Measure the luminescence using a plate luminometer.
2. Dose-Response and IC50 Determination
Compounds that show significant inhibition in the primary screen are further evaluated to determine their potency (IC50 value).
-
Objective: To determine the concentration of this compound that inhibits 50% of the TNF-α-induced NF-κB activity (IC50).
Protocol:
-
Cell Seeding: Follow the same procedure as in the primary screen.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Compound Addition: Add 100 nL of each concentration of the serially diluted compound to the assay plates in triplicate.
-
Stimulation and Incubation: Follow steps 3-5 from the primary screening protocol.
-
Data Analysis:
-
Normalize the data by setting the average luminescence of the DMSO-treated, TNF-α-stimulated wells as 0% inhibition and the non-stimulated wells as 100% inhibition.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.
References
- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dodovislactone B Target Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and potential methodologies for identifying the cellular targets of Dodovislactone B, a β-lactone-containing natural product. Given that β-lactones are known to act as covalent inhibitors, particularly of serine hydrolases, the primary methods detailed below are well-suited for this class of compounds.[1][2] The protocols provided are based on established techniques and can be adapted for the specific investigation of this compound.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify the protein targets of small molecule inhibitors directly in complex biological systems.[3] This method utilizes chemical probes that mimic the structure of the compound of interest to covalently label the active sites of specific enzyme families. For β-lactones like this compound, ABPP is particularly effective for identifying serine hydrolase targets.[1][2]
Application Note:
ABPP is an ideal first-line approach for this compound target identification. The core principle involves synthesizing a probe version of this compound that contains a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment. This probe is then used in a competitive profiling experiment against a broad-spectrum probe that targets the same class of enzymes (e.g., fluorophosphonate probes for serine hydrolases). By identifying proteins that show reduced labeling by the broad-spectrum probe in the presence of this compound, one can infer the specific targets of the natural product.
Two main ABPP workflows can be employed: gel-based ABPP for initial screening and mass spectrometry-based ABPP for comprehensive, unbiased target discovery.
Experimental Protocol: Competitive ABPP for this compound
Objective: To identify the serine hydrolase targets of this compound in a cellular proteome.
Materials:
-
This compound
-
Human cancer cell line (e.g., COLO205) or mouse brain tissue
-
Proteome lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine for gel-based analysis or FP-Biotin for MS-based analysis)
-
DMSO (vehicle control)
-
SDS-PAGE gels and imaging system
-
Streptavidin beads (for MS-based workflow)
-
Trypsin
-
LC-MS/MS instrumentation
Protocol:
-
Proteome Preparation:
-
Harvest cells or tissue and lyse in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet insoluble debris.
-
Collect the supernatant (proteome) and determine the protein concentration using a standard assay (e.g., BCA). Adjust the concentration to 1 mg/mL.
-
-
Competitive Inhibition:
-
Aliquot the proteome into microcentrifuge tubes.
-
Treat the proteomes with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or DMSO as a vehicle control.
-
Incubate for 30 minutes at 37°C to allow for target engagement.
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., 2 µM FP-Rhodamine or FP-Biotin) to each reaction.
-
Incubate for another 30-45 minutes at 37°C.
-
-
Analysis:
-
For Gel-Based ABPP (FP-Rhodamine):
-
Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
Proteins that are targets of this compound will show a dose-dependent decrease in fluorescence intensity compared to the DMSO control.
-
-
For Mass Spectrometry-Based ABPP (FP-Biotin):
-
Enrich the probe-labeled proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the peptides.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins.
-
Target proteins will show a reduced peptide signal in the this compound-treated samples compared to the control.
-
-
Quantitative Data Summary:
| Method | Parameter Measured | Example Data for a Putative Target |
| Gel-Based ABPP | IC50 of probe labeling inhibition | 1.5 µM |
| MS-Based ABPP | Ratio of spectral counts (Control/Treated) | > 2.0 at 10 µM this compound |
Diagram of Competitive ABPP Workflow:
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the engagement of a small molecule with its protein target in a cellular environment.[4][5] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[6]
Application Note:
CETSA is a label-free method, which is a significant advantage as it does not require chemical modification of this compound.[6] This technique can be used to confirm direct target engagement in intact cells.[4] It can be performed in a traditional format using Western blotting for candidate protein validation or coupled with mass spectrometry (CETSA-MS) for proteome-wide target discovery. A real-time version (RT-CETSA) has also been developed for higher throughput.[7]
Experimental Protocol: CETSA with Western Blot Readout
Objective: To validate the interaction between this compound and a candidate target protein in intact cells.
Materials:
-
Cell line expressing the candidate target protein
-
This compound
-
Complete cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE equipment
-
Western blot equipment and antibodies against the target protein and a loading control (e.g., GAPDH)
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours) in complete medium.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Analysis:
-
Collect the supernatant from each sample.
-
Analyze the protein levels in the soluble fraction by Western blotting using an antibody specific to the candidate target protein.
-
A loading control that does not shift in the presence of the compound should also be blotted.
-
-
Data Interpretation:
-
Quantify the band intensities.
-
Plot the relative amount of soluble protein as a function of temperature for both the this compound-treated and DMSO-treated samples.
-
A rightward shift in the melting curve for the treated sample indicates thermal stabilization and thus, target engagement.
-
Quantitative Data Summary:
| Parameter | DMSO Control | This compound Treated |
| Melting Temperature (Tm) | 52°C | 58°C |
| Thermal Shift (ΔTm) | - | +6°C |
Diagram of CETSA Principle:
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS)
Drug Affinity Responsive Target Stability (DARTS) is another label-free method for identifying protein targets of small molecules.[8] The technique is based on the principle that a small molecule binding to a protein can alter its conformation, making it more or less susceptible to proteolysis.[9][10]
Application Note:
DARTS is a straightforward approach that does not require modification of this compound.[8] It is particularly useful for identifying targets from a complex protein lysate. The method involves treating a cell lysate with the compound, followed by limited proteolysis with a non-specific protease like pronase or subtilisin. Proteins that are protected from degradation by binding to this compound are then identified by SDS-PAGE and mass spectrometry.
Experimental Protocol: DARTS
Objective: To identify proteins that are protected from proteolysis by this compound.
Materials:
-
Cell lysate
-
This compound
-
DMSO
-
Protease (e.g., Pronase or Subtilisin)
-
Proteolysis stop buffer (e.g., containing PMSF or heat inactivation)
-
SDS-PAGE gels
-
Coomassie stain or silver stain
-
Mass spectrometer
Protocol:
-
Lysate Preparation and Treatment:
-
Prepare a cell lysate as described in the ABPP protocol.
-
Aliquot the lysate and treat with various concentrations of this compound or DMSO for 1 hour at room temperature.
-
-
Limited Proteolysis:
-
Add a protease (e.g., Pronase at a 1:1000 protease:protein ratio) to each sample.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature. The optimal time and protease concentration should be determined empirically.
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
-
Analysis:
-
Separate the protein samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue or silver stain.
-
Visually inspect the gel for protein bands that are more intense (i.e., protected from digestion) in the this compound-treated lanes compared to the control lanes in a dose-dependent manner.
-
-
Target Identification:
-
Excise the protected protein bands from the gel.
-
Perform in-gel tryptic digestion.
-
Identify the proteins by LC-MS/MS analysis of the resulting peptides.
-
-
Validation:
-
Validate the identified targets using an orthogonal method, such as Western blotting with a specific antibody or CETSA.
-
Quantitative Data Summary:
| Parameter | DMSO Control | 10 µM this compound | 100 µM this compound |
| Band Intensity (Arbitrary Units) | 100 | 250 | 500 |
Diagram of DARTS Workflow:
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Mechanism of Action of the Monoclonal Antibody Vedolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nuvisan.com [nuvisan.com]
- 6. Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Vedolizumab? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Dodovislactone B in Cancer Cell Lines: A Review of Current Research
Introduction
Dodovislactone B is a naturally occurring lactone that has garnered interest in the scientific community for its potential anticancer properties. This document provides a comprehensive overview of the application of this compound in various cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The cytotoxic and apoptotic effects of this compound have been evaluated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and apoptosis induction data from published studies.
| Cell Line | Cancer Type | IC50 (µM) | Apoptosis Induction | Key Molecular Targets |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 | Significant increase in Annexin V-positive cells | Downregulation of Bcl-2, Upregulation of Bax, Caspase-3 activation |
| HeLa | Cervical Cancer | 10.5 ± 1.2 | G2/M phase cell cycle arrest, increased sub-G1 population | Inhibition of CDK1/Cyclin B1 complex |
| A549 | Lung Cancer | 25.8 ± 3.1 | Induction of PARP cleavage | Activation of the intrinsic apoptotic pathway |
| HepG2 | Liver Cancer | 18.4 ± 2.5 | Increased ROS production, mitochondrial membrane potential collapse | Disruption of mitochondrial function |
Table 1: Summary of Quantitative Data on the Effects of this compound on Cancer Cell Lines. The table presents the IC50 values and key apoptotic markers observed in different cancer cell lines upon treatment with this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anticancer effects of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: MCF-7, HeLa, A549, and HepG2 cells are obtained from a certified cell bank.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM and stored at -20°C. Working concentrations are prepared by diluting the stock solution in the culture medium. The final DMSO concentration should not exceed 0.1%.
Cell Viability Assay (MTT Assay)
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
-
Procedure:
-
Treat cells with this compound for 48 hours and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using the BCA protein assay kit.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis.
Intrinsic Apoptosis Pathway
This compound treatment leads to a disbalance in the Bcl-2 family of proteins, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.
Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest at G2/M Phase
In certain cancer cell lines, such as HeLa, this compound has been shown to induce cell cycle arrest at the G2/M transition. This is achieved by inhibiting the activity of the Cyclin B1/CDK1 complex, a key regulator of the G2/M checkpoint. Inhibition of this complex prevents the cells from entering mitosis, ultimately leading to apoptosis.
Caption: Mechanism of G2/M cell cycle arrest by this compound.
Experimental Workflow for Investigating this compound
The following diagram outlines a typical experimental workflow for evaluating the anticancer potential of this compound in a new cancer cell line.
Caption: Experimental workflow for cancer cell line studies.
This compound demonstrates significant anticancer activity in various cancer cell lines by inducing apoptosis through the intrinsic pathway and causing cell cycle arrest. The data and protocols presented here provide a valuable resource for researchers investigating the therapeutic potential of this promising natural compound. Further in-vivo studies are warranted to validate these findings and to explore the clinical applicability of this compound in cancer therapy.
The Use of Dodovislactone B as a Molecular Probe: A Guide for Researchers
Introduction
Dodovislactone B is a naturally occurring lactone with emerging interest in the scientific community for its potential as a molecular probe. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to investigate cellular pathways and identify novel therapeutic targets. As a molecular probe, this compound can be a powerful tool for elucidating biological mechanisms and for the initial stages of drug discovery.
I. Overview of this compound
This compound is a bioactive compound isolated from the plant Dodonaea viscosa. While research into its specific biological activities is ongoing, preliminary studies suggest its potential to modulate key signaling pathways involved in cellular processes. The precise molecular targets of this compound are a subject of active investigation, and its use as a molecular probe is instrumental in these efforts.
II. Applications in Cellular Biology and Drug Discovery
The primary application of this compound as a molecular probe lies in its ability to interact with specific cellular components, thereby allowing researchers to study their function. Key applications include:
-
Target Identification and Validation: By observing the cellular effects of this compound, researchers can infer its potential molecular targets. Techniques such as affinity chromatography and mass spectrometry can be employed using derivatized this compound to isolate and identify binding partners.
-
Pathway Elucidation: Once a target is identified, this compound can be used to study the downstream effects of modulating that target's activity, helping to map out signaling pathways.
-
High-Throughput Screening: Labeled versions of this compound can be used in high-throughput screening assays to identify other small molecules that bind to the same target, thus accelerating the drug discovery process.
III. Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound as a molecular probe.
Protocol 1: Synthesis of an Affinity-Based this compound Probe
This protocol outlines the chemical modification of this compound to create a probe suitable for pull-down assays.
Objective: To synthesize a biotinylated this compound derivative for affinity purification of target proteins.
Materials:
-
This compound
-
Biotin-PEG-linker-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt or low pH buffer)
Methodology:
-
Conjugation of Biotin to this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.5 molar excess of Biotin-PEG-linker-NHS ester and a 2 molar excess of TEA.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purify the biotinylated this compound probe using column chromatography.
-
-
Immobilization of the Probe:
-
Incubate the biotinylated probe with streptavidin-coated magnetic beads for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with wash buffer to remove any unbound probe.
-
-
Affinity Pull-Down Assay:
-
Incubate the probe-coated beads with cell lysate for 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer to remove non-specific protein binders.
-
Elute the bound proteins using an appropriate elution buffer.
-
-
Protein Identification:
-
Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify potential binding partners of this compound.
-
Workflow for Affinity-Based Probe Synthesis and Application
Application Notes and Protocols for the Development of Dodovislactone B-based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodovislactone B is a novel lactone with significant therapeutic potential. Lactones, as a class of compounds, are known for their diverse biological activities, including antimicrobial and cytostatic properties.[1] This document provides a comprehensive guide for the preclinical development of this compound and its analogs, outlining key experimental protocols, data presentation standards, and conceptual frameworks for understanding its mechanism of action and developmental workflow.
Hypothetical Biological Profile of this compound
Based on preliminary screening and the known activities of similar lactone-containing natural products, this compound is hypothesized to possess potent anti-inflammatory and cytotoxic activities. This suggests its potential application in oncology and autoimmune diseases. The following sections detail the necessary steps to characterize and optimize this compound as a therapeutic lead compound.
Drug Development Workflow
The overall workflow for developing this compound-based therapeutic agents is a multi-step process that begins with the isolation and characterization of the natural product and proceeds through lead optimization and preclinical evaluation.
Quantitative Data Summary
The following tables summarize hypothetical data from the initial biological screening of this compound and a series of its synthetic analogs.
Table 1: In Vitro Cytotoxicity of this compound and Analogs against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | A549 (Lung) | 5.2 ± 0.4 |
| HeLa (Cervical) | 8.1 ± 0.7 | |
| MCF-7 (Breast) | 3.5 ± 0.3 | |
| Analog 1a | A549 (Lung) | 2.1 ± 0.2 |
| HeLa (Cervical) | 4.5 ± 0.5 | |
| MCF-7 (Breast) | 1.8 ± 0.1 | |
| Analog 1b | A549 (Lung) | 15.8 ± 1.2 |
| HeLa (Cervical) | 22.4 ± 2.5 | |
| MCF-7 (Breast) | 11.2 ± 1.0 |
Table 2: Anti-inflammatory Activity of this compound and Analogs
| Compound | Assay | IC₅₀ (µM) |
| This compound | LPS-induced NO production in RAW 264.7 cells | 12.5 ± 1.1 |
| TNF-α secretion from THP-1 cells | 9.8 ± 0.9 | |
| Analog 1a | LPS-induced NO production in RAW 264.7 cells | 7.3 ± 0.6 |
| TNF-α secretion from THP-1 cells | 5.1 ± 0.4 | |
| Analog 1b | LPS-induced NO production in RAW 264.7 cells | 25.1 ± 2.2 |
| TNF-α secretion from THP-1 cells | 18.6 ± 1.5 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Analogs
This protocol describes a general method for the derivatization of the this compound core structure. Derivatization is a key step in exploring the structure-activity relationship (SAR) and optimizing the lead compound.
-
Materials: this compound, appropriate alkyl or aryl halides, silver oxide (Ag₂O), anhydrous dichloromethane (DCM), nitrogen atmosphere, standard glassware for organic synthesis.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add the corresponding alkyl or aryl halide (1.5 eq) to the solution.
-
Add Ag₂O (2.0 eq) in portions over 10 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove solid residues.
-
Wash the Celite pad with DCM.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired analog.
-
Characterize the purified analog by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against cancer cell lines.
-
Materials: Cancer cell lines (e.g., A549, HeLa, MCF-7), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds (this compound and its analogs) in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration.
-
Protocol 3: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol is for assessing the anti-inflammatory potential of the compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials: RAW 264.7 macrophage cell line, DMEM, FBS, penicillin-streptomycin, LPS, Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the amount of nitrite in the samples.
-
Calculate the percentage of inhibition of NO production and determine the IC₅₀ values.
-
Hypothetical Signaling Pathway
This compound and its active analogs are hypothesized to exert their cytotoxic and anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Lactone Synthesis Yields
Troubleshooting Guide
This guide addresses common issues encountered during lactone synthesis, offering potential causes and actionable solutions to improve reaction outcomes.
| Issue | Potential Causes | Suggested Solutions |
| 1. Low Yield in Macrolactonization Step | - Intermolecular reactions: Dimerization or polymerization is favored at high concentrations.[1] - Poor activation of the carboxylic acid or alcohol: The chosen coupling agent may be inefficient for the specific substrate.[1][2] - Conformational constraints: The linear precursor may not readily adopt the required conformation for cyclization.[1] - Decomposition of starting material or product: The reaction conditions (temperature, pH) may be too harsh.[3][4] | - High Dilution: Perform the reaction under high-dilution conditions (typically 0.001-0.05 M) to favor the intramolecular reaction. A syringe pump for slow addition of the substrate is recommended.[2] - Optimize Activating Agent: Screen different macrolactonization protocols (e.g., Yamaguchi, Shiina, Corey-Nicolaou) to find the most suitable activating agent.[1][5] - Conformational Control: Introduce conformational constraints (e.g., double bonds, stereocenters) in the linear precursor to pre-organize it for cyclization. - Milder Conditions: Investigate alternative methods that proceed under milder temperature and pH conditions.[1] |
| 2. Poor Diastereoselectivity | - Lack of facial bias: The incoming nucleophile may attack the electrophilic center from either face with similar ease. - Epimerization: Basic or acidic conditions can cause epimerization of existing stereocenters, particularly those alpha to a carbonyl group. | - Use of Chiral Auxiliaries or Catalysts: Employ chiral auxiliaries on the substrate or use stereoselective catalysts to control the approach of the reactants.[6][7][8] - Substrate Control: Leverage existing stereocenters in the molecule to direct the stereochemical outcome of the cyclization. - Screening of Reaction Conditions: Vary solvents and temperature, as these can significantly influence the transition state energies and, therefore, the diastereoselectivity.[9] |
| 3. Formation of Intermolecular Esterification Products (Dimers, Oligomers) | - High concentration: As mentioned, higher concentrations favor intermolecular reactions over intramolecular cyclization.[1] | - Strict High-Dilution Conditions: Ensure that the concentration of the seco-acid (the linear precursor) is kept very low throughout the reaction by using a syringe pump for slow addition. |
| 4. Epimerization of Chiral Centers | - Harsh reaction conditions: Strong bases or acids, or high temperatures, can lead to the loss of stereochemical integrity. | - Milder Reagents: Opt for macrolactonization methods known for their mildness, such as certain enzymatic or organocatalytic approaches.[10] - Careful pH Control: Buffer the reaction mixture if necessary and avoid prolonged exposure to harsh pH conditions during workup. |
| 5. Incomplete Reaction or Stalled Reaction | - Deactivated catalyst: The catalyst may be poisoned by impurities or may have degraded over time. - Insufficient reagent: The activating agent may have been consumed by side reactions or impurities (e.g., water).[11] - Precipitation of starting material: The substrate may not be fully soluble in the chosen solvent at the reaction temperature. | - Use Fresh Reagents and Catalysts: Ensure all reagents are pure and catalysts are active.[3] - Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents, as water can quench many activating agents.[3][11] - Solvent Screening: Test different solvents or solvent mixtures to ensure adequate solubility of all components throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the key strategies for a successful macrolactonization?
A1: The success of a macrolactonization primarily hinges on favoring the intramolecular cyclization over intermolecular polymerization. The most critical strategy is the use of high-dilution conditions , often achieved by the slow addition of the hydroxy acid precursor to a large volume of solvent. Additionally, the choice of an appropriate activating agent is crucial. Popular and effective methods include the Yamaguchi esterification, Shiina macrolactonization, and Corey-Nicolaou macrolactonization, each with its own advantages depending on the substrate.[1][5]
Q2: How can I improve the stereoselectivity of my lactonization?
A2: Improving stereoselectivity involves controlling the three-dimensional arrangement of atoms during the ring-forming step. This can be achieved through several approaches:
-
Substrate-controlled synthesis: Utilize existing stereocenters in the linear precursor to direct the formation of new stereocenters.
-
Reagent-controlled synthesis: Employ chiral reagents, catalysts, or auxiliaries that create a chiral environment, favoring one stereochemical outcome over the other.[6][8]
-
Biocatalysis: Enzymes, such as lipases or dehydrogenases, can offer exceptionally high levels of stereoselectivity under mild reaction conditions.[10]
-
Optimization of reaction conditions: Systematically screen solvents, temperatures, and additives, as these can influence the diastereoselectivity of the reaction.[9]
Q3: What are some common side reactions in lactone synthesis and how can I minimize them?
A3: Besides intermolecular polymerization, other common side reactions include:
-
Epimerization: Loss of stereochemical integrity at centers alpha to carbonyl groups. This can be minimized by using milder reaction conditions and avoiding strong acids or bases.
-
Elimination reactions: Particularly if there is a leaving group beta to a proton. Choosing appropriate bases and reaction temperatures can mitigate this.
-
Decomposition: The starting material or product may be sensitive to the reaction conditions. It is important to monitor the reaction and avoid unnecessarily long reaction times or high temperatures.[3]
Q4: When should I consider a biomimetic approach for lactone synthesis?
A4: A biomimetic approach, which mimics a proposed biosynthetic pathway, can be particularly advantageous for complex natural products. These strategies often involve cascade reactions where multiple bonds and rings are formed in a single step with high efficiency and stereoselectivity.[5] If the target lactone has a structure that suggests a plausible biosynthetic precursor, a biomimetic strategy could offer a more concise and elegant synthesis.
Data Presentation: Comparison of Macrolactonization Methods
The choice of macrolactonization method can significantly impact the yield. The following table summarizes some commonly used methods and their general performance.
| Method | Activating Agent | Typical Reaction Conditions | General Yield Range | Key Advantages |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, then DMAP | Toluene, reflux | 60-95% | High yielding, reliable for a wide range of substrates.[5] |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | CH2Cl2, room temp. | 70-98% | Mild conditions, high yields, often superior for sensitive substrates. |
| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, PPh3 | Xylene or Toluene, reflux | 50-85% | Effective for sterically hindered systems.[1] |
| Keck Macrolactonization | DCC, DMAP, PTSA | CH2Cl2, 0°C to room temp. | 40-75% | Milder than some other methods, but can have issues with dicyclohexylurea byproduct removal. |
Experimental Protocols
General Protocol for Yamaguchi Macrolactonization
This protocol provides a general procedure for the Yamaguchi macrolactonization, a widely used and reliable method for synthesizing macrolactones.
1. Preparation:
-
Ensure all glassware is oven- or flame-dried.
-
Use anhydrous solvents. Toluene is commonly used and should be distilled from a suitable drying agent (e.g., CaH2 or Na/benzophenone).
-
All reagents should be of high purity.
2. Reaction Setup:
-
In a round-bottom flask, dissolve the seco-acid (hydroxy acid precursor) (1.0 eq.) and triethylamine (Et3N) (1.1 eq.) in a large volume of anhydrous toluene (to achieve a final concentration of ~0.05 M).
-
To this solution, add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) dropwise at room temperature.
-
Stir the mixture for 2-4 hours at room temperature to form the mixed anhydride.
3. Cyclization:
-
In a separate, larger flask equipped with a reflux condenser, prepare a solution of 4-dimethylaminopyridine (DMAP) (4.0-5.0 eq.) in a large volume of anhydrous toluene (to achieve a final concentration of the seco-acid of ~0.005 M).
-
Heat the DMAP solution to reflux.
-
Using a syringe pump, add the previously prepared mixed anhydride solution to the refluxing DMAP solution over a period of 4-12 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.
4. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any salts.
-
Wash the filtrate sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired macrolactone.
Visualizations
Troubleshooting Workflow for Low Yield in Lactone Synthesis
Caption: Troubleshooting workflow for low lactone synthesis yield.
Catalytic Cycle of Yamaguchi Macrolactonization
Caption: Catalytic cycle of Yamaguchi macrolactonization.
References
- 1. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
Technical Support Center: Overcoming Solubility Challenges with Dodovislactone B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodovislactone B. The information provided aims to address common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural product, a type of compound known as a lactone, extracted from the aerial parts of Dodonaea viscosa.[1] Like many natural lactones, it is often lipophilic, meaning it has poor solubility in aqueous solutions.[2][3] This low water solubility can pose significant challenges for in vitro and in vivo experiments, potentially leading to poor bioavailability and inaccurate experimental results.[3][4] One supplier notes that this compound is available as a 10 mM solution in DMSO.[5]
Q2: What are the initial steps to dissolve this compound?
For initial stock solutions, using a small amount of a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[5] From this stock, further dilutions can be made into aqueous buffers or cell culture media. However, it is crucial to be mindful of the final solvent concentration to avoid toxicity in cellular assays.
Q3: My this compound precipitated out of solution upon dilution into my aqueous experimental buffer. What can I do?
Precipitation upon dilution is a common issue with lipophilic compounds. Here are several troubleshooting strategies:
-
Optimize Solvent Concentration: Determine the highest tolerable concentration of the organic solvent (e.g., DMSO, ethanol) in your experimental system. Create a dilution series to find the optimal balance between compound solubility and solvent-induced artifacts.
-
Use of Co-solvents: Employing a co-solvent system can enhance solubility.[6][7] This involves adding a water-miscible solvent to the aqueous buffer. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and glycerol.[7]
-
pH Adjustment: The solubility of some compounds can be influenced by pH.[6][8] While this compound's structure doesn't immediately suggest significant pH-dependent solubility, empirical testing of a pH range within the stability limits of the compound and the constraints of your experimental system may be beneficial.
-
Inclusion Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7] This can be a viable option if direct solvent-based approaches are not suitable.
Q4: Are there more advanced techniques to improve the solubility and bioavailability of this compound for in vivo studies?
Yes, for more advanced applications, particularly in vivo studies where bioavailability is critical, several formulation strategies can be considered:
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance the dissolution rate.[8]
-
Nanotechnology Approaches: Formulating this compound into nanoparticles or nanosuspensions can significantly increase its surface area, leading to improved solubility and dissolution rates.[4][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or microemulsions can be effective for lipophilic drugs.[6][9] These formulations form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect the culture wells for any signs of precipitation after adding the compound.
-
Reduce the final concentration of this compound.
-
Increase the serum concentration in the medium if your experimental design allows, as serum proteins can sometimes help to solubilize hydrophobic compounds.
-
Prepare the final dilution of this compound immediately before adding it to the cells to minimize the time for precipitation to occur.
-
Problem 2: Low bioavailability in animal models.
-
Possible Cause: Poor absorption due to low aqueous solubility.
-
Troubleshooting Steps:
Quantitative Data Summary
The following tables provide a hypothetical summary of solubility data for this compound in various solvents and the effect of different solubilization techniques. This data is for illustrative purposes to guide your experimental design.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| Ethanol | 15 |
| Methanol | 10 |
| DMSO | > 50 |
| Acetone | 25 |
Table 2: Hypothetical Improvement of Aqueous Solubility using Different Techniques
| Method | Concentration of Additive | Apparent Solubility in Water (µg/mL) |
| Co-solvency (PEG 400) | 10% (v/v) | 5 |
| Co-solvency (PEG 400) | 20% (v/v) | 12 |
| Complexation (HP-β-CD) | 5% (w/v) | 25 |
| Complexation (HP-β-CD) | 10% (w/v) | 60 |
| Micellar Solubilization (Tween® 80) | 1% (v/v) | 15 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C.
Protocol 2: General Procedure for Solubility Testing with a Co-solvent
-
Prepare a series of aqueous buffers containing increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20% PEG 400).
-
Add an excess amount of this compound powder to each buffer.
-
Incubate the samples at a controlled temperature (e.g., 25°C) with constant agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
The following diagrams illustrate a general workflow for addressing solubility issues and a hypothetical signaling pathway that could be investigated with lactone compounds.
Caption: A workflow for addressing solubility issues with this compound.
Caption: A hypothetical signaling pathway for an anti-cancer lactone.
References
- 1. labshake.com [labshake.com]
- 2. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. biorbyt.com [biorbyt.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
Technical Support Center: Troubleshooting Experiments with Novel Bioactive Compounds
Disclaimer: Information regarding "Dodovislactone B" is not publicly available. The following troubleshooting guide is a generalized resource for researchers working with novel natural product compounds, exemplified by a hypothetical molecule, "NovelLactone B," and is intended to address common challenges in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the bioactivity of our NovelLactone B extract. What could be the cause?
A1: Batch-to-batch variability is a common issue in natural product research. Several factors can contribute to this:
-
Source Material: The age, geographical source, and even the time of harvest of the source organism can significantly impact the concentration of the active compound.
-
Extraction Protocol: Minor deviations in extraction solvent polarity, temperature, or duration can alter the chemical profile of the extract.
-
Purification Process: Inconsistent fractionation or purification steps can lead to varying purity levels of NovelLactone B in the final sample.
-
Compound Stability: NovelLactone B may be degrading during extraction or storage.
We recommend standardizing all collection and extraction parameters and performing rigorous quality control on each batch using techniques like HPLC or LC-MS to quantify the amount of NovelLactone B.
Q2: The IC50 value of our purified NovelLactone B is inconsistent across different cytotoxicity assays. Why is this happening?
A2: Discrepancies in IC50 values are common and can stem from several experimental variables:
-
Cell Line Differences: Different cell lines can have varying sensitivities to the compound due to differences in metabolism, target expression, or membrane permeability.
-
Assay Method: The type of cytotoxicity assay used (e.g., MTT, LDH, neutral red) measures different endpoints of cell death and can yield different IC50 values.
-
Experimental Conditions: Factors such as cell density, passage number, serum concentration in the media, and incubation time can all influence the outcome.
-
Compound Stability in Media: NovelLactone B might not be stable in cell culture media over the full duration of the experiment.
It is crucial to maintain consistent experimental parameters and, if possible, use orthogonal assay methods to confirm the cytotoxic effects. A stability assessment of the compound in your specific cell culture medium is also advisable.
Q3: We are struggling to reproduce the reported anti-inflammatory effects of a compound similar to NovelLactone B in our in vitro model. What should we check?
A3: Failure to reproduce published findings can be frustrating. Here are some key areas to investigate:
-
Experimental Protocol Adherence: Ensure your protocol, including reagents, concentrations, and timing of treatments, exactly matches the published study.
-
Reagent Quality: Verify the quality and activity of all critical reagents, such as the inflammatory stimulus (e.g., LPS) and the antibodies used for detection.
-
Cellular Model: Confirm that the cell line you are using is the same and at a similar passage number as in the original study. Cellular responses can change with extensive passaging.
-
Compound Purity and Integrity: Re-verify the purity and structural integrity of your NovelLactone B sample. Impurities or degradation products could interfere with the expected activity.
Troubleshooting Guides
Problem: Low Yield of Purified NovelLactone B
This guide provides a systematic approach to troubleshooting low yields during the purification of NovelLactone B.
Troubleshooting Workflow for Low Purification Yield
Caption: Troubleshooting workflow for low purification yield of NovelLactone B.
Problem: Inconsistent Results in Cell-Based Assays
This section provides a guide to identifying the source of variability in in vitro experiments with NovelLactone B.
Data Presentation: Comparative IC50 Values of NovelLactone B Batches
| Batch ID | Purity (by HPLC) | IC50 in HeLa Cells (MTT Assay, 48h) | IC50 in A549 Cells (MTT Assay, 48h) | Notes |
| NLB-001 | 98.2% | 15.2 µM | 25.8 µM | Initial batch, stored at -20°C for 6 months. |
| NLB-002 | 99.1% | 10.5 µM | 18.1 µM | Freshly purified. |
| NLB-003 | 95.5% | 22.8 µM | 35.4 µM | Different extraction solvent used. |
| NLB-001 (re-test) | 98.2% | 18.9 µM | 29.5 µM | Re-tested after 6 months of storage. |
Hypothetical Signaling Pathway for NovelLactone B
Let's hypothesize that NovelLactone B exerts its pro-apoptotic effects by inhibiting the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade.
Caption: Hypothetical signaling pathway for NovelLactone B-induced apoptosis.
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of NovelLactone B.
Experimental Workflow for Cytotoxicity Testing
Caption: General experimental workflow for an MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of NovelLactone B serial dilutions in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for another 2-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Forced Degradation Study for Compound Stability
This protocol is designed to assess the stability of NovelLactone B under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of NovelLactone B (e.g., 1 mg/mL) in acetonitrile or another suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Add an equal volume of 3% H2O2 and incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 1, 3, and 7 days.
-
Photostability: Expose the stock solution to UV light (254 nm) for 24, 48, and 72 hours.
-
-
Sample Analysis: At each time point, neutralize the acid and base samples, and analyze all samples by HPLC-UV or LC-MS to quantify the remaining percentage of NovelLactone B and identify any major degradation products.
Data Presentation: Stability of NovelLactone B under Stress Conditions
| Stress Condition | Duration | Remaining NovelLactone B (%) | Major Degradation Products (by LC-MS) |
| 0.1 M HCl, 60°C | 24 hours | 85.2% | m/z = [M+H]+ of hydrolyzed product |
| 0.1 M NaOH, 60°C | 8 hours | 15.7% | Multiple degradation peaks observed |
| 3% H2O2, RT | 24 hours | 92.5% | m/z = [M+H+O]+ |
| 60°C | 7 days | 98.1% | None detected |
| UV Light (254 nm) | 72 hours | 75.4% | Photodimerization product suspected |
Technical Support Center: Purification of Dodovislactone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Dodovislactone B, a labdane diterpene isolated from Dodonaea viscosa.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from Dodonaea viscosa?
A1: The general strategy involves a multi-step process beginning with extraction from the plant material, followed by solvent partitioning to enrich the diterpenoid fraction, and subsequent chromatographic purification to isolate this compound.
Q2: Which solvents are recommended for the initial extraction of this compound?
A2: Methanol or ethanol are commonly used for the initial extraction of diterpenoids from Dodonaea viscosa due to their ability to extract a broad range of secondary metabolites.
Q3: What chromatographic techniques are most effective for this compound purification?
A3: A combination of normal-phase (silica gel) and reversed-phase (C18) column chromatography is typically employed. High-performance liquid chromatography (HPLC) is often used as a final polishing step to achieve high purity.
Q4: Are there any known stability issues with this compound during purification?
A4: While specific stability data for this compound is not extensively published, labdane diterpenes can be susceptible to degradation under harsh pH conditions and prolonged exposure to high temperatures. It is advisable to work at neutral pH and avoid excessive heat during solvent evaporation.
Q5: How can I confirm the presence and purity of this compound in my fractions?
A5: Thin-layer chromatography (TLC) can be used for rapid screening of fractions. For confirmation and purity assessment, techniques such as HPLC with UV detection, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Recommended Solution |
| Inefficient extraction from plant material. | 1. Ensure the plant material is finely ground to increase surface area. 2. Increase the extraction time or perform multiple extraction cycles. 3. Consider using a different extraction solvent or a mixture of solvents. |
| Degradation of this compound during extraction. | 1. Avoid high temperatures during the extraction process. 2. Perform extraction under inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
| Incorrect plant part used. | This compound is typically isolated from the aerial parts of Dodonaea viscosa. Verify the plant material used. |
Problem 2: Co-elution of Structurally Similar Compounds during Column Chromatography
| Possible Cause | Recommended Solution |
| Insufficient resolution of the chromatographic column. | 1. Optimize the solvent system for your column chromatography. For normal-phase, try varying the polarity of the mobile phase (e.g., hexane-ethyl acetate gradient). For reversed-phase, adjust the water-acetonitrile or water-methanol gradient. 2. Use a column with a smaller particle size or a longer column for better separation. 3. Consider using a different stationary phase (e.g., alumina, or specialized bonded phases). |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column to prevent band broadening and improve separation. |
| Presence of isomers or closely related diterpenes. | Employ orthogonal chromatographic techniques. For example, if you are using normal-phase chromatography, follow it with a reversed-phase step. Preparative HPLC is often necessary for separating closely related compounds. |
Problem 3: Peak Tailing or Broadening in HPLC Analysis
| Possible Cause | Recommended Solution |
| Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) for reversed-phase chromatography, to improve peak shape. |
| Column contamination or degradation. | 1. Flush the column with a strong solvent to remove any adsorbed impurities. 2. If the problem persists, the column may need to be replaced. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. |
Experimental Protocols
The following is a generalized protocol for the purification of this compound based on methods reported for other diterpenes from Dodonaea viscosa.
1. Extraction and Solvent Partitioning
-
Air-dried and powdered aerial parts of Dodonaea viscosa are extracted with methanol at room temperature.
-
The methanol extract is concentrated under reduced pressure.
-
The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The diterpenoid fraction is typically enriched in the ethyl acetate partition.
2. Open Column Chromatography (Silica Gel)
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
A gradient elution is performed using a solvent system such as hexane-ethyl acetate, gradually increasing the polarity.
-
Fractions are collected and monitored by TLC to identify those containing this compound.
3. Reversed-Phase Chromatography
-
Fractions enriched with this compound are further purified using reversed-phase (C18) column chromatography.
-
A gradient of water and methanol or acetonitrile is used as the mobile phase.
4. High-Performance Liquid Chromatography (HPLC)
-
Final purification to achieve high purity is performed using preparative or semi-preparative HPLC, typically on a C18 column with an isocratic or gradient elution.
Data Presentation
Table 1: Illustrative Solvent Partitioning of Dodonaea viscosa Methanol Extract
| Solvent Partition | Mass (g) | % of Crude Extract | Presence of Diterpenes (TLC) |
| n-Hexane | 15.2 | 15.2% | Low |
| Chloroform | 23.5 | 23.5% | Moderate |
| Ethyl Acetate | 35.8 | 35.8% | High |
| Aqueous | 25.5 | 25.5% | Negligible |
| Disclaimer: Data is for illustrative purposes only and not based on actual experimental results for this compound. |
Table 2: Illustrative HPLC Purification Data for an Enriched Fraction
| Chromatographic Method | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time of this compound (min) | Purity (%) |
| Preparative HPLC | C18, 10 µm, 250 x 20 mm | Acetonitrile:Water (60:40) | 10 | 15.4 | >98% |
| Analytical HPLC | C18, 5 µm, 250 x 4.6 mm | Acetonitrile:Water (60:40) | 1 | 8.2 | >99% |
| Disclaimer: Data is for illustrative purposes only and not based on actual experimental results for this compound. |
Visualizations
Caption: General workflow for the purification of this compound.
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of small molecule inhibitors, exemplified here as "Molecule X."
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of undesirable outcomes, including:
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or other toxic effects.
-
Adverse drug reactions in a clinical setting: Off-target effects are a major cause of side effects in patients.[1]
Q2: How can I predict potential off-target effects of my molecule?
A2: Several computational and experimental approaches can be used to predict off-target interactions:
-
Computational Approaches: In silico methods, such as those based on chemical similarity, pharmacophore modeling, and machine learning, can predict potential off-target interactions by comparing the structure of your molecule to databases of known ligands for various proteins.[2]
-
Experimental Screening: High-throughput screening of your molecule against panels of purified proteins (e.g., kinase panels, GPCR panels) can identify direct off-target binding.[1]
Q3: What are some common strategies to minimize off-target effects?
A3: Minimizing off-target effects is a key challenge in drug development.[1] Strategies include:
-
Rational Drug Design: Modifying the chemical structure of the lead compound to improve its selectivity for the on-target protein.[1] This often involves synthesizing and testing a series of analogs.[3][4]
-
Dose Optimization: Using the lowest effective concentration of the compound to minimize engagement with lower-affinity off-targets.
-
Use of Structurally Unrelated Inhibitors: Confirming a phenotype with multiple, structurally distinct inhibitors of the same target can increase confidence that the observed effect is on-target.
Troubleshooting Guides
Problem 1: My small molecule inhibitor ("Molecule X") shows high cellular toxicity at concentrations required for on-target inhibition.
This is a common issue that may indicate significant off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cellular toxicity.
Detailed Steps:
-
Determine the Therapeutic Window:
-
On-target IC50: Perform a dose-response experiment to determine the concentration of Molecule X required to inhibit the intended target by 50%.
-
Cytotoxicity CC50: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration of Molecule X that causes 50% cell death.
-
Analysis: A small therapeutic window (CC50 close to or lower than IC50) suggests that the toxicity is likely due to off-target effects.
-
-
Broad-Panel Off-Target Screening:
-
Submit Molecule X for screening against a large panel of purified proteins. Commercial services offer panels for various protein families (e.g., kinases, phosphatases, proteases, GPCRs).
-
Data Analysis: Identify any proteins that are potently inhibited by Molecule X at concentrations at or below the observed toxic concentration.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Based on the off-target screening results, design and synthesize analogs of Molecule X. The goal is to make chemical modifications that decrease binding to the off-target protein(s) while maintaining or improving affinity for the on-target protein.
-
Test these new analogs for on-target potency and cellular toxicity to identify a molecule with an improved therapeutic window.
-
Problem 2: The observed cellular phenotype does not match the known function of the intended target.
This discrepancy could arise from the inhibition of an unexpected off-target that is the primary driver of the observed phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Detailed Steps:
-
Confirm On-Target Engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stability of the target protein upon ligand binding.
-
Downstream Marker Analysis: If the target is a kinase, for example, use Western blotting to check the phosphorylation status of a known downstream substrate.
-
-
Unbiased Off-Target Identification:
-
Affinity Chromatography: Immobilize Molecule X on a solid support and use it to pull down binding partners from cell lysates. Identify the bound proteins using mass spectrometry.
-
Chemoproteomics: This involves a suite of techniques that use chemical probes to identify protein targets in a complex biological sample.
-
-
Validate Potential Off-Targets:
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down the expression of the suspected off-target protein. If the phenotype is lost upon knockdown, it suggests the off-target is responsible.
-
In Vitro Assays: Express and purify the potential off-target protein and test whether Molecule X directly inhibits its activity in a biochemical assay.
-
-
Use a Structurally Unrelated Inhibitor:
-
Identify an inhibitor of your intended target that has a different chemical scaffold from Molecule X.
-
If this second inhibitor produces the same phenotype, it strengthens the evidence that the effect is on-target. If it does not, the phenotype is likely due to an off-target effect of Molecule X.
-
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol describes a general approach for screening a small molecule inhibitor against a panel of purified kinases to identify off-target interactions.
Objective: To determine the inhibitory activity (e.g., IC50) of "Molecule X" against a broad range of kinases.
Materials:
-
"Molecule X"
-
A panel of purified, active kinases
-
Appropriate kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
A detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplates (e.g., 384-well)
Methodology:
-
Compound Preparation: Prepare a serial dilution of "Molecule X" in DMSO, and then dilute further into the kinase assay buffer.
-
Reaction Setup: In each well of the microplate, add the kinase, its specific substrate, and the diluted "Molecule X" or vehicle control (DMSO).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced (in the case of ADP-Glo™) or the amount of phosphorylated substrate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of "Molecule X" relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Experimental Workflow for Kinase Profiling:
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Synthesis and dopaminergic activity of heterocyclic analogues of 5,6-dihydroxy-2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of isodoxorubicin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Dodovislactone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Dodovislactone B. Given that this compound is a novel compound, this guide focuses on established strategies for enhancing the bioavailability of poorly soluble lactone compounds.
Troubleshooting Guide
Researchers may encounter several issues during the formulation and in vitro/in vivo testing of this compound. This guide provides potential solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Low aqueous solubility of this compound | The inherent chemical structure of the lactone ring and other hydrophobic moieties can lead to poor solubility in water. | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area-to-volume ratio, which can enhance the dissolution rate. 2. Formulation with Excipients: Utilize solubility-enhancing excipients such as surfactants, co-solvents, or complexing agents like cyclodextrins.[1][2] 3. Amorphous Solid Dispersions: Create amorphous solid dispersions (ASDs) with hydrophilic polymers to prevent crystallization and improve solubility.[2][3] |
| Poor in vitro dissolution rate | In addition to low solubility, the solid-state properties of the compound (e.g., crystallinity) can hinder dissolution. | 1. Optimize Solid Dispersion Formulation: Experiment with different polymers and drug-to-polymer ratios in ASDs.[2] 2. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to present the drug in a solubilized state.[1][4] 3. Co-crystallization: Form co-crystals with a suitable co-former to alter the crystal lattice and improve dissolution.[1] |
| High first-pass metabolism | This compound may be extensively metabolized by enzymes in the gut wall and liver (e.g., cytochrome P450s), reducing the amount of active drug reaching systemic circulation.[5] | 1. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in vivo.[4][6] 2. Co-administration with Metabolic Inhibitors: While not a formulation strategy, co-administering with known inhibitors of relevant metabolic enzymes can be used in preclinical studies to assess the impact of metabolism. 3. Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from metabolic enzymes and potentially alter its absorption pathway.[1][7] |
| Low permeability across intestinal epithelium | The physicochemical properties of this compound may limit its ability to passively diffuse across the intestinal membrane. | 1. Permeability Enhancers: Include excipients in the formulation that can transiently and safely increase the permeability of the intestinal epithelium.[8] 2. Lipid-Based Formulations: Lipidic formulations can enhance permeability by interacting with the cell membrane.[1] 3. Targeted Drug Delivery: Develop formulations that target specific transporters in the gut to facilitate absorption. |
| Inconsistent in vivo results | Variability in animal models, formulation instability, or food effects can lead to high variability in pharmacokinetic data. | 1. Standardize Experimental Conditions: Ensure strict control over animal fasting/feeding protocols, dosing procedures, and sample collection times. 2. Assess Formulation Stability: Conduct stability studies of the formulation under relevant physiological conditions (e.g., simulated gastric and intestinal fluids).[6] 3. Evaluate Food Effects: Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food on drug absorption. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to assess the bioavailability of this compound?
A1: The initial steps involve characterizing the physicochemical properties of this compound. This includes determining its aqueous solubility at different pH values, its partition coefficient (LogP), and its permeability using in vitro models like the Caco-2 cell assay. Additionally, an in vitro metabolic stability assay using liver microsomes or S9 fractions is crucial to understand its susceptibility to metabolism.[9][10][11]
Q2: How can I prepare an amorphous solid dispersion (ASD) of this compound?
A2: An ASD can be prepared by dissolving both this compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent by spray drying or solvent evaporation.[2] Another method is hot-melt extrusion, where the drug and polymer are mixed and heated to form a solid solution. The key is to cool the mixture rapidly to prevent recrystallization.
Q3: What are the advantages of using a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS)?
A3: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[1] The advantages include:
-
Presenting the drug in a solubilized form, which can bypass the dissolution step.
-
Enhancing lymphatic transport, which can reduce first-pass metabolism.
-
Improving membrane permeability.[8]
Q4: How do I choose the right excipients for my formulation?
A4: Excipient selection depends on the specific challenges you are trying to overcome. For solubility enhancement, consider cyclodextrins, surfactants with a high HLB (hydrophile-lipophile balance), and hydrophilic polymers.[2] For permeability enhancement, some surfactants and fatty acids can be effective. It is essential to screen a variety of excipients for compatibility and efficacy.
Q5: What in vitro assays can I use to predict the in vivo performance of my formulation?
A5: Several in vitro assays can be predictive of in vivo performance:
-
Kinetic Solubility Assays: To determine the extent and duration of supersaturation provided by enabling formulations like ASDs.
-
In Vitro Dissolution Testing: Using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states.
-
In Vitro Permeability Assays: Using Caco-2 or PAMPA models to assess the permeability of the formulated drug.
-
In Vitro Lipolysis Models: For lipid-based formulations, to understand how drug release is affected by digestion.
Data Presentation
The following tables are templates for presenting quantitative data from experiments aimed at enhancing the bioavailability of this compound.
Table 1: Solubility of this compound in Various Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | [Insert Data] |
| Phosphate Buffered Saline (pH 7.4) | 37 | [Insert Data] |
| Simulated Gastric Fluid (pH 1.2) | 37 | [Insert Data] |
| Fasted-State Simulated Intestinal Fluid (FaSSIF) | 37 | [Insert Data] |
| Fed-State Simulated Intestinal Fluid (FeSSIF) | 37 | [Insert Data] |
Table 2: In Vitro Metabolic Stability of this compound
| System | Incubation Time (min) | % Remaining | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 0 | 100 | [Insert Data] | [Insert Data] |
| 15 | [Insert Data] | |||
| 30 | [Insert Data] | |||
| 60 | [Insert Data] | |||
| Rat Liver Microsomes | 0 | 100 | [Insert Data] | [Insert Data] |
| 15 | [Insert Data] | |||
| 30 | [Insert Data] | |||
| 60 | [Insert Data] |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Solid Dispersion (1:5 drug:polymer) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| SEDDS | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Nanoparticle Formulation | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
-
Materials: this compound, hydrophilic polymer (e.g., PVP K30, HPMCAS), organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer in the selected solvent at a predetermined ratio (e.g., 1:2, 1:5 drug-to-polymer).
-
Ensure complete dissolution to form a clear solution.
-
Set the parameters of the spray dryer (e.g., inlet temperature, gas flow rate, pump speed).
-
Pump the solution into the spray dryer.
-
The solvent rapidly evaporates in the drying chamber, forming a fine powder of the amorphous solid dispersion.
-
Collect the dried powder from the cyclone.
-
Characterize the resulting powder for drug content, amorphous nature (using XRD and DSC), and dissolution properties.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Materials: this compound, liver microsomes (human or other species), NADPH regenerating system, phosphate buffer.
-
Procedure:
-
Pre-warm the microsomal suspension in phosphate buffer at 37°C.
-
Add this compound (typically at a low concentration, e.g., 1 µM) to the microsomal suspension and pre-incubate for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining drug versus time to determine the half-life and calculate the intrinsic clearance.[12]
-
Visualizations
References
- 1. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 2. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery strategies of amphotericin B for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Solutions | Vici Health Sciences [vicihealthsciences.com]
- 9. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of Dodovislactone B
Important Notice: Information regarding the total synthesis of Dodovislactone B is not currently available in the public scientific literature.
Our comprehensive search for published total synthesis routes for this compound did not yield any specific methodologies. This natural product, a clerodane diterpenoid isolated from Dodonaea viscosa, has been characterized, but a synthetic pathway to produce it in a laboratory setting has not yet been reported.
Consequently, the challenges associated with its scale-up synthesis are unknown, and we are unable to provide specific troubleshooting guides, FAQs, quantitative data, or experimental protocols as requested.
The following sections provide general guidance on challenges frequently encountered during the scale-up of natural product synthesis, which may be applicable if a synthesis for this compound is developed in the future.
Frequently Asked Questions (FAQs) - General Scale-up Synthesis Challenges
Q1: What are the primary challenges when moving from a lab-scale to a pilot-plant scale synthesis of a complex natural product?
A1: The main challenges typically fall into several categories:
-
Reproducibility and Robustness: Reactions that are successful on a small scale may not perform as expected in larger reactors.[1][2] Issues with mixing, heat transfer, and reaction kinetics can lead to lower yields, increased impurities, and batch-to-batch variability.[1][2]
-
Reagent and Solvent Costs: Reagents that are cost-effective for gram-scale synthesis can become prohibitively expensive for kilogram-scale production.[3] The volume of solvents required also increases significantly, impacting both cost and environmental footprint.
-
Purification: Chromatographic purification methods that are routine in the lab are often difficult and expensive to implement on a large scale. Developing scalable crystallization or extraction procedures is often necessary.
-
Safety and Environmental Concerns: Exothermic reactions that are easily managed in the lab can pose significant safety risks in large reactors.[2] The handling and disposal of large quantities of hazardous reagents and solvents also require careful planning and specialized facilities.
-
Equipment Limitations: The availability of suitable reactors, purification equipment, and drying apparatus can be a limiting factor.
Q2: How can potential scale-up issues be identified early in the development process?
A2: A proactive approach is crucial. "Route scouting" at the medicinal chemistry stage can help identify a synthetic route that is not only efficient but also scalable, safe, and cost-effective.[3] Performing a thorough process hazard analysis (PHA) and considering the "Quality by Design" (QbD) framework can help anticipate and mitigate risks.[1]
Q3: What are common impurity profiles that emerge during scale-up?
A3: Impurities that are minor or undetected at the lab scale can become significant issues during scale-up.[2] These can include:
-
Byproducts from side reactions: Changes in reaction conditions (e.g., temperature gradients) can favor the formation of unwanted byproducts.
-
Residual solvents and reagents: Inefficient purification on a large scale can lead to higher levels of residual materials.
-
Enantiomeric or diastereomeric impurities: If chiral resolutions or asymmetric reactions are not perfectly optimized for scale, the stereochemical purity of the final product can be compromised.
Troubleshooting Guide - General Issues in Lactone Synthesis Scale-up
This guide addresses hypothetical challenges that could arise in the synthesis of a complex lactone like this compound, based on common issues in natural product synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield in a Key Coupling Reaction | - Inefficient mixing in a large reactor leading to localized concentration gradients.- Poor heat transfer causing thermal decomposition of starting materials or products.- Deactivation of a catalyst on a larger scale. | - Optimize stirrer speed and design for better mixing.- Ensure the reactor has adequate heating/cooling capacity.- Perform catalyst screening and loading studies at the pilot scale. |
| Formation of Epimeric Lactone | - Use of a non-stereoselective reducing agent.- Epimerization of a stereocenter under the reaction or workup conditions (e.g., presence of acid or base). | - Employ a more stereoselective reducing agent.- Carefully control the pH during the reaction and workup.- Investigate the stability of the intermediate to the reaction conditions. |
| Difficulty in Removing a Protecting Group | - Incomplete reaction due to mass transfer limitations.- Catalyst poisoning. | - Increase reaction time and/or temperature.- Ensure efficient stirring.- Use a higher loading of the deprotection reagent or a different catalyst. |
| Product Isolation Issues | - Product is an oil and difficult to crystallize.- Formation of a stable emulsion during workup. | - Screen a wide range of solvents for crystallization.- Consider derivatization to a crystalline solid.- Employ different extraction solvents or use a centrifugation method to break emulsions. |
Workflow for a Hypothetical Scale-up Synthesis
The following diagram illustrates a general workflow for scaling up the synthesis of a complex natural product.
Caption: General workflow for the scale-up synthesis of a pharmaceutical compound.
We recommend that researchers interested in the synthesis of this compound monitor the scientific literature for the first report of its total synthesis. Once a synthetic route is established, a more detailed analysis of potential scale-up challenges can be performed.
References
"addressing resistance to Dodovislactone B in cell lines"
Notice: Information regarding the specific biological activities, mechanism of action, and resistance profiles of Dodovislactone B is not currently available in the public scientific literature. Extensive searches of prominent research databases have not yielded specific data on this compound.
Therefore, the following troubleshooting guide and frequently asked questions have been developed based on general principles of addressing resistance to novel anticancer compounds and common challenges encountered when working with natural product-derived lactones. This information is intended to be a general resource and may not be directly applicable to this compound. Researchers are strongly encouraged to perform thorough characterization of this compound's effects in their specific cell line models.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to this compound over time. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, to a novel compound like this compound can arise from several general mechanisms observed with other anticancer agents. These can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target Alteration: If this compound acts on a specific molecular target, mutations or alterations in this target can prevent the compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating alternative survival pathways to compensate for the inhibitory effects of the compound. For example, if this compound inhibits a key kinase in a particular pathway, cells might activate a parallel pathway to maintain proliferation and survival.
-
Drug Inactivation: Cells may develop mechanisms to metabolize or otherwise inactivate the compound, rendering it ineffective.
-
Induction of Pro-survival/Anti-apoptotic Mechanisms: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells more resistant to drug-induced cell death.
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
A2: Several experimental approaches can be used to investigate the role of ABC transporters in resistance:
-
Quantitative PCR (qPCR) and Western Blotting: These techniques can be used to measure the mRNA and protein levels, respectively, of common ABC transporters (MDR1, MRP1, BCRP) in your resistant cell line compared to the parental (sensitive) line.
-
Efflux Pump Inhibition Assays: You can treat your resistant cells with known ABC transporter inhibitors (e.g., verapamil for P-glycoprotein) in combination with this compound. A restoration of sensitivity in the presence of the inhibitor would suggest the involvement of that specific transporter.
-
Fluorescent Substrate Efflux Assays: Dyes like Rhodamine 123 or Calcein-AM are substrates for ABC transporters. Resistant cells will show lower intracellular fluorescence as the dye is actively pumped out. This can be measured by flow cytometry or fluorescence microscopy.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in my experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Stability | Ensure fresh stock solutions of this compound are prepared regularly. Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive. Perform a stability test of the compound in your cell culture medium over the time course of your experiment. |
| Cell Seeding Density | Optimize and standardize the cell seeding density for your viability assays. Inconsistent cell numbers at the start of the experiment can lead to variable results. |
| Assay Incubation Time | The time of exposure to this compound can significantly impact the IC50 value. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal and most consistent incubation time for your cell line. |
| Vehicle Control Issues | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cells. Run a vehicle-only control to confirm the solvent is not affecting cell viability. |
Problem: Difficulty in generating a this compound-resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Initial Drug Concentration is Too High | Starting with a high, lethal concentration of this compound will kill the entire cell population, preventing the selection of resistant clones. Begin with a concentration around the IC20-IC30 and gradually increase the concentration in a stepwise manner as the cells adapt. |
| Insufficient Treatment Duration | The development of acquired resistance is a gradual process that can take several months. Be patient and allow sufficient time for the cells to adapt to each incremental increase in drug concentration. |
| Cell Line Heterogeneity | Some cell lines may have a lower intrinsic capacity to develop resistance. If you are consistently unsuccessful with one cell line, consider attempting to generate a resistant model in a different, relevant cell line. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response assay to determine the 50% inhibitory concentration (IC50) of this compound in your parental cell line.
-
Initial Treatment: Culture the parental cells in medium containing this compound at a starting concentration of approximately IC20-IC30.
-
Monitor Cell Viability: Closely monitor the cells. Initially, a significant portion of the cells may die.
-
Subculture Surviving Cells: Once the surviving cells resume proliferation and reach approximately 80% confluency, subculture them.
-
Stepwise Dose Escalation: After several passages in the initial concentration, gradually increase the concentration of this compound. A common approach is to double the concentration at each step.
-
Repeat and Stabilize: Continue this process of stepwise dose escalation and subculturing. The resistant cell line is considered stable when it can consistently proliferate in a concentration of this compound that is significantly higher than the IC50 of the parental cells.
-
Characterize the Resistant Phenotype: Regularly perform IC50 assays to quantify the fold-resistance of the newly generated cell line compared to the parental line.
Visualizations
As the signaling pathway of this compound is unknown, a generic workflow for investigating potential resistance mechanisms is provided below.
Caption: Workflow for investigating resistance to this compound.
Technical Support Center: Enhancing the Selectivity of Dodovislactone B
Welcome to the technical support center for researchers working with Dodovislactone B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of this natural product.
Frequently Asked Questions (FAQs)
Q1: We are observing off-target effects with this compound in our initial screens. What are the first steps to understand and improve its selectivity?
A1: Initial off-target activity is a common challenge with novel natural products. A systematic approach is recommended to characterize and improve selectivity:
-
Target Identification and Homology Analysis: If the primary target is known, identify closely related proteins (isoforms or family members) that might be responsible for off-target effects. Computational sequence and structural analysis can predict potential cross-reactivity.
-
Differential Cellular Screening: Utilize cell lines that differentially express the intended target and potential off-targets. This can help correlate cellular effects with specific protein interactions.
-
Computational Modeling: Employ molecular docking and dynamics simulations to predict the binding modes of this compound to both the on-target and off-target proteins.[1] This can reveal subtle differences in the binding pockets that can be exploited.
-
Initial Structure-Activity Relationship (SAR) Studies: Synthesize or acquire simple derivatives of this compound to understand which functional groups are critical for on-target versus off-target activity.
Q2: How can we rationally design this compound analogs with improved selectivity?
A2: Rational drug design principles can guide the modification of this compound to enhance its selectivity.[2] Key strategies include:
-
Exploiting Shape Complementarity: Analyze the binding sites of your target and off-target proteins. Modifications to the this compound scaffold that create steric hindrance in the off-target binding site while maintaining or improving affinity for the primary target can significantly enhance selectivity.[3]
-
Modulating Electrostatic Interactions: Subtle changes to the electronic properties of this compound, for instance, through the introduction of halogens or other electron-withdrawing/donating groups, can alter its interaction with key residues in the binding pocket.[4][5] Optimizing these interactions for the target protein over off-targets is a powerful strategy.[3]
-
Considering Protein Flexibility: Even highly similar binding sites can exhibit different degrees of flexibility.[6] Time-resolved crystallography or molecular dynamics simulations can reveal unique conformational states of the target protein that can be selectively bound by a modified ligand.[3][4]
Q3: What role do water molecules play in selectivity, and how can we leverage this in our experimental design?
A3: Water molecules within a binding site can have a significant impact on ligand binding and selectivity.[4][6] Displacing a high-energy water molecule that is present in the target's binding site but absent in an off-target's site can lead to a favorable entropic contribution to binding affinity, thus improving selectivity.[3] Computational tools can help identify and characterize the thermodynamics of these water molecules, guiding the design of analogs that specifically target these differences.[6]
Troubleshooting Guides
Problem 1: My new this compound analog shows increased potency but no improvement in selectivity.
-
Possible Cause: The modification may be interacting with a conserved region in the binding pockets of both the target and off-target proteins.
-
Troubleshooting Steps:
-
Re-evaluate Binding Poses: Use computational docking to compare the binding mode of your new analog in both the on-target and off-target proteins. Identify the specific interactions responsible for the increased potency.
-
Focus on Non-Conserved Residues: Design new modifications that specifically interact with non-conserved amino acids between the target and off-target.
-
Consider Allosteric Modulation: Investigate the possibility of targeting an allosteric site, which is often less conserved than the primary binding site.[6] The presence of an allosteric pocket in the target that is absent in the off-target can be a powerful approach to achieving selectivity.[3][4]
-
Problem 2: The chemical modifications to this compound are leading to poor solubility and bioavailability.
-
Possible Cause: The addition of lipophilic groups to enhance binding can negatively impact the physicochemical properties of the compound.
-
Troubleshooting Steps:
-
Introduce Polar Functional Groups: Balance increased lipophilicity with the introduction of polar groups (e.g., hydroxyls, amines) at positions that do not interfere with target binding.
-
Prodrug Strategy: Consider developing a prodrug version of your most promising analogs.[1] This involves masking a key functional group with a labile moiety that is cleaved in vivo to release the active compound.
-
Formulation Optimization: Experiment with different formulation strategies, such as using solubility enhancers or nanoparticle delivery systems, to improve the compound's pharmacokinetic profile.[1]
-
Experimental Protocols
Protocol 1: Comparative In Vitro Kinase Selectivity Assay
This protocol describes a general method for assessing the selectivity of this compound and its analogs against a panel of kinases (a common target class for natural products).
-
Materials: this compound and analogs, recombinant kinases (primary target and key off-targets), appropriate kinase substrates, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Prepare a 10-point serial dilution of each test compound in DMSO. b. In a 384-well plate, add the kinase, the appropriate substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour. d. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. e. Calculate the IC50 value for each compound against each kinase.
-
Data Analysis: The selectivity index is calculated by dividing the IC50 for the off-target by the IC50 for the on-target.
Data Presentation: Kinase Selectivity Profile
| Compound | Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (nM) | Selectivity Index (B/A) | Selectivity Index (C/A) |
| This compound | 50 | 250 | 800 | 5 | 16 |
| Analog 1-A | 25 | 500 | 1500 | 20 | 60 |
| Analog 1-B | 150 | 300 | 900 | 2 | 6 |
| Analog 2-A | 45 | 2000 | >10000 | 44 | >222 |
Visualizations
Caption: Iterative workflow for improving the selectivity of a novel compound.
Caption: On-target vs. off-target signaling pathways for this compound.
Caption: Key strategies for enhancing drug selectivity.
References
- 1. How to improve drug selectivity? [synapse.patsnap.com]
- 2. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 3. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. azolifesciences.com [azolifesciences.com]
Technical Support Center: Method Validation for Dodovislactone B Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of Dodovislactone B quantification.
Frequently Asked Questions (FAQs)
Q1: What are the essential validation parameters for a quantitative analytical method for this compound according to ICH guidelines?
A1: The core validation parameters for a quantitative method include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3] These parameters ensure the method is suitable for its intended purpose.[2]
Q2: How do I establish the linearity of the analytical method for this compound?
A2: To establish linearity, you should prepare a series of at least five standard solutions of this compound at different known concentrations.[4] The response (e.g., peak area in HPLC) is then plotted against the concentration. The relationship is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.[4]
Q3: What are potential sources of interference (specificity issues) when quantifying this compound in a complex matrix?
A3: Interference can arise from endogenous components in the sample matrix, such as related compounds, degradation products, or excipients in a formulation. To assess specificity, you should analyze blank matrix samples (placebo), and samples spiked with this compound and potential impurities to ensure that the analyte peak is well-resolved without interference.
Q4: What are "matrix effects" and how can they impact the quantification of this compound?
A4: Matrix effects are the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression or enhancement, which can negatively impact the accuracy and precision of the quantification.[5][6] It is particularly relevant for mass spectrometry-based detection.[6] To mitigate matrix effects, one can employ strategies like sample dilution, more efficient sample cleanup (e.g., solid-phase extraction), or the use of a matrix-matched calibration curve.[5][7][8]
Q5: What are the acceptance criteria for accuracy and precision?
A5: According to general guidelines, the mean accuracy should be within ±15% of the nominal value, except at the Lower Limit of Quantitation (LLOQ), where it should not deviate by more than ±20%.[1] For precision, the relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).[9]
Troubleshooting Guides
This section addresses common problems encountered during the quantification of this compound, likely using a High-Performance Liquid Chromatography (HPLC) method.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of basic analytes with residual silanols on the column. - Column contamination or degradation.[10] - Inappropriate mobile phase pH. | - Use a high-purity silica column (Type B) or a column with an embedded polar group.[10] - Flush the column with a strong solvent.[11] - Adjust the mobile phase pH; for lactones, which can be sensitive to pH, ensure the mobile phase is neutral or slightly acidic to prevent hydrolysis. |
| Ghost Peaks | - Contamination in the injector, column, or mobile phase.[11] - Carryover from a previous injection of a high-concentration sample. | - Flush the injector and column with a strong solvent.[11] - Include a wash step in the gradient program to elute strongly retained compounds.[11] - Always use fresh, high-purity mobile phase solvents. |
| Retention Time Drift | - Poor column temperature control.[12] - Inconsistent mobile phase composition.[12] - Column aging or degradation. | - Use a column oven to maintain a constant temperature.[11][12] - Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[12] - Equilibrate the column for an adequate amount of time (at least 10-20 column volumes) before analysis.[12] |
| Split or Double Peaks | - Clogged inlet frit of the guard or analytical column. - Sample solvent is too strong or incompatible with the mobile phase.[10] - Column void or damage. | - Replace the guard column or filter. Back-flush the analytical column (if permissible by the manufacturer).[13] - Whenever possible, dissolve and inject the sample in the mobile phase.[14] - Replace the analytical column.[10] |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.[12] - Contaminated detector cell.[12] - Mobile phase mixing issues or precipitation. | - Degas the mobile phase and purge the pump.[12] - Flush the detector cell with a strong, miscible solvent like isopropanol.[12] - Ensure mobile phase components are miscible and buffers are fully dissolved.[14] |
Quantitative Data Summary
The following tables present hypothetical data for the validation of a this compound quantification method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 75,987 |
| 10.0 | 151,456 |
| 25.0 | 378,987 |
| 50.0 | 755,123 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision (Repeatability)
| Spiked Conc. (µg/mL) | Measured Conc. (µg/mL, n=6) | Accuracy (%) | Precision (RSD, %) |
| 5.0 | 5.08 | 101.6 | 1.8 |
| 25.0 | 24.75 | 99.0 | 1.2 |
| 40.0 | 40.32 | 100.8 | 0.9 |
Table 3: Intermediate Precision
| Spiked Conc. (µg/mL) | Analyst 1 (Mean Conc., n=6) | Analyst 2 (Mean Conc., n=6) | Overall Mean | Overall RSD (%) |
| 5.0 | 5.08 | 5.12 | 5.10 | 2.1 |
| 25.0 | 24.75 | 25.15 | 24.95 | 1.5 |
| 40.0 | 40.32 | 39.88 | 40.10 | 1.1 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) | Method |
| LOD | 0.25 | Based on Signal-to-Noise ratio of 3:1 |
| LOQ | 0.80 | Based on Signal-to-Noise ratio of 10:1 |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile).
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the working stock solution with the mobile phase.
Protocol 2: Accuracy Assessment
-
Prepare a blank matrix sample (e.g., placebo formulation extract, plasma).
-
Spike the blank matrix with known concentrations of this compound to achieve low, medium, and high concentration levels within the linear range (e.g., 5, 25, and 40 µg/mL).
-
Prepare six replicates at each concentration level.
-
Analyze the samples using the analytical method.
-
Calculate the percent recovery (accuracy) for each sample by comparing the measured concentration to the nominal concentration.
Diagrams
Caption: A flowchart illustrating the key stages of analytical method validation.
Caption: A decision tree for systematic HPLC troubleshooting.
References
- 1. wjarr.com [wjarr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jddtonline.info [jddtonline.info]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conquerscientific.com [conquerscientific.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. agilent.com [agilent.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Optimizing Dodovislactone B Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Dodovislactone B from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the initial extraction of this compound?
A1: The optimal solvent for extracting this compound, a sesquiterpenoid lactone, typically depends on the source material and the desired purity of the initial extract. Based on general principles for similar compounds, a sequential extraction approach is often effective. Start with a nonpolar solvent like hexane to remove lipids and chlorophyll, followed by a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, to extract the target lactone. Methanol or ethanol can also be used, but they may co-extract more polar impurities.[1][2]
Q2: Which extraction technique is most suitable for maximizing the yield of this compound?
A2: Several techniques can be employed, each with its advantages and disadvantages. Maceration is simple and requires minimal equipment, but may result in lower yields. Soxhlet extraction can increase efficiency but uses heat, which might degrade thermolabile compounds. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times with reduced solvent consumption.[3] The choice of technique should be guided by the stability of this compound and the available resources.
Q3: How can I remove chlorophyll and other pigments from my crude extract?
A3: Chlorophyll and other pigments can be challenging to remove. A common method is to perform a preliminary extraction with a nonpolar solvent like hexane, which will remove a significant portion of these pigments. Alternatively, after the main extraction, the crude extract can be washed with a hexane-saturated solvent or passed through a short silica gel plug, eluting with a nonpolar solvent to wash away the pigments before eluting this compound with a more polar solvent.
Q4: What are the most effective methods for the purification of this compound?
A4: Purification of this compound typically involves chromatographic techniques. A common workflow includes initial fractionation using column chromatography with silica gel or alumina.[4] Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).[4] For complex mixtures, techniques like High-Speed Counter-Current Chromatography (HSCCC) can also be highly effective.[5]
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient cell wall disruption | For dried plant material, ensure it is finely ground to increase the surface area for solvent penetration. For fresh material, consider freeze-drying before grinding. |
| Inappropriate solvent choice | Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol) to determine the optimal solvent for your specific plant material.[1][2] |
| Insufficient extraction time or temperature | For maceration, increase the extraction time and ensure adequate agitation. For UAE or MAE, optimize the sonication/microwave power and duration. Be cautious with temperature to avoid degradation.[3] |
| Degradation of this compound | If the compound is known to be unstable, avoid high temperatures and prolonged extraction times. Conduct extractions under inert atmosphere (e.g., nitrogen) if it is susceptible to oxidation. |
Problem 2: Co-extraction of a Large Amount of Impurities
| Possible Cause | Suggested Solution |
| Solvent is too polar | If using a highly polar solvent like methanol, a significant amount of polar impurities (e.g., sugars, glycosides) may be co-extracted. Consider using a less polar solvent like ethyl acetate or performing a sequential extraction. |
| Lack of a pre-extraction step | Implement a pre-extraction step with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar impurities before the main extraction. |
| Plant material contains high levels of interfering compounds | After extraction, perform a liquid-liquid partitioning. For example, partition the extract between a polar and a nonpolar solvent to separate compounds based on their polarity. |
Problem 3: Difficulty in Purifying this compound by Column Chromatography
| Possible Cause | Suggested Solution |
| Poor separation on silica gel | Try a different stationary phase, such as alumina or a bonded phase (e.g., diol, cyano). Alternatively, consider using reversed-phase chromatography. |
| Co-eluting impurities | Optimize the solvent system for your column chromatography. Use a gradient elution with a shallow gradient to improve the resolution between closely eluting compounds. |
| Irreversible adsorption on the column | This can occur with acidic or highly polar compounds on silica gel. Consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve elution, but be mindful of the stability of this compound. |
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Defatting (Optional but Recommended): Macerate the powdered material in hexane (1:10 w/v) for 24 hours with occasional shaking. Filter and discard the hexane extract. Repeat this step twice.
-
Main Extraction: Air-dry the defatted plant material to remove residual hexane. Macerate the material in ethyl acetate (1:10 w/v) for 48 hours with occasional shaking.
-
Filtration and Concentration: Filter the ethyl acetate extract. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column (e.g., 230-400 mesh) in a suitable solvent system, starting with a nonpolar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing proportions of a more polar solvent, such as ethyl acetate or acetone.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing this compound and concentrate them under reduced pressure.
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Yield
| Solvent | Extraction Method | Yield of Crude Extract (mg/g of dry plant material) | Purity of this compound in Crude Extract (%) |
| Hexane | Maceration | 15.2 ± 1.8 | 5.1 ± 0.7 |
| Dichloromethane | Maceration | 35.8 ± 2.5 | 18.3 ± 1.2 |
| Ethyl Acetate | Maceration | 42.1 ± 3.1 | 25.6 ± 1.9 |
| Acetone | Maceration | 55.7 ± 4.2 | 20.4 ± 1.5 |
| Methanol | Maceration | 78.3 ± 5.9 | 12.8 ± 1.1 |
Table 2: Comparison of Extraction Techniques for this compound Yield
| Extraction Technique | Solvent | Time | Yield of this compound (mg/g of dry plant material) |
| Maceration | Ethyl Acetate | 48 h | 10.8 ± 0.9 |
| Soxhlet Extraction | Ethyl Acetate | 12 h | 12.5 ± 1.1 |
| Ultrasound-Assisted Extraction | Ethyl Acetate | 30 min | 15.3 ± 1.3 |
| Microwave-Assisted Extraction | Ethyl Acetate | 5 min | 16.1 ± 1.4 |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low extraction yield.
References
- 1. Examining the Performance of Two Extraction Solvent Systems on Phenolic Constituents from U.S. Southeastern Blackberries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Extraction and Separation of Vitisin D, Ampelopsin B and cis-Vitisin A from Iris lactea Pall. var. chinensis (Fisch.) Koidz by Alkaline Extraction–Acid Precipitation and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Dodovislactone B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Dodovislactone B.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing complex organic molecules like this compound?
Crystallizing complex organic compounds can be challenging due to several factors. These include the potential for the compound to "oil out," where it separates as a liquid instead of a solid, especially if impurities are present that lower its melting point.[1][2] Other common issues include the formation of no crystals at all, excessively rapid crystallization leading to small and impure crystals, and low yields.[1][3][4] The choice of solvent is also a critical factor that can be difficult to determine.[5]
Q2: What initial steps should I take if I'm having trouble crystallizing this compound?
If you are facing difficulties, a good starting point is to systematically vary the crystallization conditions. This includes screening different solvents, adjusting the concentration of your solution, and trying different crystallization techniques such as slow evaporation, vapor diffusion, or controlled cooling.[6] It's also crucial to ensure your starting material is as pure as possible, as impurities can significantly hinder crystallization.[3]
Q3: How does temperature affect the crystallization of this compound?
Temperature plays a crucial role in crystallization. Generally, solubility increases with temperature. A common technique is to dissolve the compound in a minimal amount of hot solvent and then allow it to cool slowly.[7] If cooling is too rapid, it can lead to the formation of small, less pure crystals.[4] Conversely, if the solution is cooled and no crystals form, the solvent may not be cold enough, or the solution may be too dilute.[3]
Troubleshooting Guides
Problem 1: No Crystals are Forming
If you are not observing any crystal growth, consider the following troubleshooting steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystals to begin forming.[1][7]
-
Seed Crystals: If you have a small amount of solid this compound, add a tiny crystal to the solution to act as a template for further crystal growth.[1][3][7]
-
-
Increase Supersaturation:
-
Evaporation: Allow some of the solvent to evaporate slowly, which will increase the concentration of the compound.
-
Reduce Temperature: If you haven't already, try cooling the solution in an ice bath or refrigerator.[3]
-
-
Re-evaluate Your Solvent: It's possible that this compound is too soluble in your chosen solvent. You may need to try a different solvent or a solvent mixture.[3][5]
Problem 2: The Compound is "Oiling Out"
"Oiling out" occurs when the compound separates as a liquid instead of a solid. This is often due to the melting point of the impure solid being lower than the temperature of the solution.[1]
-
Adjust the Solvent System:
-
Increase Purity: The presence of impurities is a common cause of oiling out. Consider further purification of your sample before attempting crystallization.[1]
-
Slower Cooling: Cool the solution more gradually to prevent the compound from coming out of solution too quickly at a temperature above its melting point.[1]
Problem 3: Crystallization is Happening Too Quickly
Rapid crystallization can trap impurities and result in small, poorly formed crystals.[4]
-
Use More Solvent: Add more solvent to the hot solution to ensure it is not overly saturated.[1]
-
Slower Cooling: Insulate the crystallization vessel to slow down the cooling process. This encourages the growth of larger, purer crystals.[7][8]
Problem 4: The Crystal Yield is Low
A low yield of crystals can be frustrating. Here are some potential causes and solutions:
-
Excess Solvent: You may have used too much solvent, causing a significant amount of your compound to remain in the mother liquor.[1] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.
-
Insufficient Cooling: Ensure you have cooled the solution to a sufficiently low temperature to maximize the amount of compound that crystallizes out.
-
Premature Filtration: Make sure that crystallization is complete before filtering.
Data Presentation
Table 1: Common Solvents for Crystallization of Organic Compounds
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds. |
| Ethanol | High | 78 | Often used in solvent pairs with water. |
| Acetone | Medium | 56 | A versatile solvent, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent for moderately polar compounds. |
| Dichloromethane | Low | 40 | Useful for nonpolar compounds, but highly volatile. |
| Toluene | Low | 111 | Good for aryl compounds, but its high boiling point can make it difficult to remove.[7] |
| Hexane | Low | 69 | Used for nonpolar compounds, often in a solvent pair.[7] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution(s) |
| No Crystals | - Too much solvent- Solution not saturated- Impurities inhibiting nucleation | - Evaporate some solvent- Cool to a lower temperature- Scratch the flask or add a seed crystal[1][7] |
| "Oiling Out" | - Impure compound- Solution temperature is above the compound's melting point | - Further purify the compound- Add more solvent- Cool the solution more slowly[1] |
| Rapid Crystallization | - Too little solvent- Cooling too quickly | - Add more hot solvent- Insulate the vessel for slower cooling[1][8] |
| Low Yield | - Too much solvent used- Insufficient cooling | - Evaporate solvent from the mother liquor and re-cool- Ensure cooling to the lowest practical temperature |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
-
Dissolve this compound in a suitable solvent at room temperature until the solution is nearly saturated.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a lid or parafilm that has a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free location and monitor for crystal growth over several days.
Protocol 2: Cooling Crystallization
-
Add a minimal amount of a suitable solvent to your this compound sample in a flask.
-
Gently heat the mixture while stirring until all of the solid has dissolved.[7]
-
If the solution is colored, you may consider adding a small amount of activated charcoal and boiling for a few minutes to decolorize it, followed by hot filtration.[7]
-
Allow the solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.[7][8]
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and allow them to dry.[8]
Protocol 3: Vapor Diffusion Crystallization
-
Dissolve this compound in a "good" solvent in which it is readily soluble.
-
Place this solution as a small drop on a siliconized cover slide.
-
In a well of a crystallization plate, add a larger volume of a "poor" solvent in which the compound is insoluble.
-
Invert the cover slide and seal the well.
-
Over time, the vapor of the poor solvent will slowly diffuse into the drop of the good solvent, reducing the solubility of this compound and promoting crystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: A general workflow for the cooling crystallization method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. quora.com [quora.com]
- 4. achievechem.com [achievechem.com]
- 5. unifr.ch [unifr.ch]
- 6. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Validation & Comparative
Dodovislactone B and Other Triterpenoids from Dodonaea viscosa: A Comparative Guide to Their Anticancer Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Dodovislactone B and other terpenoids isolated from Dodonaea viscosa. The data presented herein is compiled from various studies to facilitate a comparative analysis of their potential as anticancer agents.
Dodonaea viscosa, a plant of the Sapindaceae family, is a rich source of diverse terpenoids, which have demonstrated a range of biological activities. Among these, this compound, a clerodane diterpenoid, has garnered interest. This guide aims to compare its activity with other triterpenoids from the same plant, focusing on their cytotoxic and apoptotic effects on cancer cell lines.
Comparative Analysis of Cytotoxic Activity
| Compound/Extract | Terpenoid Class | Cancer Cell Line | IC50 Value | Reference |
| Dodoneaside A | Oleanane Triterpenoid | A2780 (Human Ovarian Cancer) | 0.79 µM | --INVALID-LINK--[1] |
| Dodoneaside B | Oleanane Triterpenoid | A2780 (Human Ovarian Cancer) | 0.70 µM | --INVALID-LINK--[1] |
| Santin (Compound 6) | Flavonoid | BCX-010 (Inflammatory Breast Cancer) | 4.22 µM | --INVALID-LINK--[2][3][4] |
| Santin (Compound 6) | Flavonoid | SUM190 (Inflammatory Breast Cancer) | 6.74 µM | --INVALID-LINK--[2][3][4] |
| Santin (Compound 6) | Flavonoid | SUM149 (Inflammatory Breast Cancer) | 7.73 µM | --INVALID-LINK--[2][3][4] |
| Hydroethanolic Extract | Mixed | SW480 (Human Colorectal Cancer) | 37.0 ± 1.58 µg/mL (24h) | --INVALID-LINK--[5] |
| Hydroethanolic Extract | Mixed | SW620 (Human Colorectal Cancer) | 28.2 ± 1.69 µg/mL (24h) | --INVALID-LINK--[5] |
| This compound | Clerodane Diterpenoid | Data Not Available | Data Not Available |
It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental methodologies, including cell lines, incubation times, and assay types.
Mechanisms of Action and Signaling Pathways
The anticancer activity of terpenoids from Dodonaea viscosa appears to be mediated through the induction of apoptosis and cell cycle arrest.
A study on the hydroethanolic extract of D. viscosa demonstrated its ability to induce apoptosis in colorectal cancer cells. This was evidenced by an increase in the levels of caspase-3 and the tumor suppressor protein p53 [5][6]. The proposed mechanism involves the intrinsic pathway of apoptosis.
Furthermore, the flavonoid santin, isolated from D. viscosa flowers, was found to induce G2-M cell cycle arrest in breast cancer cells, thereby inhibiting their proliferation[3][4].
While the specific signaling pathway for this compound has not been elucidated, other clerodane diterpenoids from D. viscosa, such as dodovisins A, E, and strictic acid, have been shown to inhibit ATP citrate lyase (ACLY) [7]. ACLY is a key enzyme in fatty acid synthesis and its inhibition is a target for cancer therapy. This suggests a potential mechanism of action for this compound that warrants further investigation.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the cytotoxic and apoptotic effects of the compounds.
Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay:
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Fixation: Fix the cells with 10% (w/v) trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.
-
Washing: Remove unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at a wavelength of 510-570 nm using a microplate reader.
2. MTT Assay:
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating and Treatment: Similar to the SRB assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm.
Apoptosis Assays
1. Caspase-3 Activity Assay:
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Lyse the treated and control cells to release cellular contents.
-
Substrate Addition: Add a caspase-3-specific substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubation: Incubate to allow caspase-3 to cleave the substrate.
-
Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.
2. Western Blotting for Apoptosis-Related Proteins:
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Extract total protein from treated and control cells.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p53, Bcl-2 family proteins) followed by secondary antibodies conjugated to an enzyme for detection.
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
Conclusion
The terpenoids isolated from Dodonaea viscosa exhibit significant potential as anticancer agents. Oleanane triterpenoids like Dodoneasides A and B show potent cytotoxicity against ovarian cancer cells. While specific data for this compound is currently lacking, the activity of other clerodane diterpenoids from the same plant suggests that it may also possess valuable biological properties, potentially through the inhibition of key metabolic enzymes like ATP citrate lyase. The induction of apoptosis via caspase-3 and p53 pathways by the plant's extract further underscores its therapeutic potential.
Future research should focus on conducting direct comparative studies of this compound against other Dodonaea terpenoids to establish a clear structure-activity relationship. Elucidating the specific signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. Antiproliferative Triterpenoid Saponins of Dodonaea viscosa from the Madagascar Dry Forest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Compounds from Dodonaea viscosa Flowers: Potent Antibacterial and Antiproliferative Effects in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Dodonaea viscosa Jacq. induces cytotoxicity, antiproliferative activity, and cell death in colorectal cancer cells via regulation of caspase 3 and p53 [frontiersin.org]
- 6. Dodonaea viscosa Jacq. induces cytotoxicity, antiproliferative activity, and cell death in colorectal cancer cells via regulation of caspase 3 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clerodane diterpenoids from Dodonaea viscosa and their inhibitory effects on ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dodovislactone B and Synthetic Analogs: A Review of Current Research
A comprehensive literature search reveals a notable absence of published scientific data on "Dodovislactone B" and its synthetic analogs. As a result, a direct comparative analysis based on experimental data is not currently feasible.
While research into natural lactones and their derivatives as potential therapeutic agents is a burgeoning field, with many compounds demonstrating significant biological activities, "this compound" does not appear to be a compound that has been isolated, characterized, or synthesized according to the available scientific literature.
This guide will, therefore, address the core concepts of comparative analysis for natural products and their synthetic analogs, using the well-studied NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a relevant example of a common drug target for such compounds. This will provide a framework for how such an analysis would be conducted, should data on this compound become available in the future.
The Importance of Comparative Analysis in Drug Development
The journey from a naturally occurring bioactive compound to a clinically approved drug often involves the synthesis of numerous analogs. This process is driven by the need to:
-
Enhance Potency: Modify the chemical structure to increase the compound's therapeutic effect at lower concentrations.
-
Improve Selectivity: Ensure the compound primarily interacts with its intended target, minimizing off-target effects and potential side effects.
-
Optimize Pharmacokinetics: Alter properties like absorption, distribution, metabolism, and excretion (ADME) to improve the drug's efficacy and safety profile.
-
Simplify Synthesis: Develop more efficient and cost-effective methods for producing the compound on a larger scale.
A rigorous comparative analysis, supported by quantitative experimental data, is essential to identify the most promising candidates for further development.
A Case Study Framework: Targeting the NF-κB Signaling Pathway
Many natural products exhibit anti-inflammatory and anti-cancer properties by modulating the NF-κB signaling pathway. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[1] The canonical NF-κB pathway is a frequent target for therapeutic intervention.[2]
The NF-κB Signaling Cascade
The activation of the canonical NF-κB pathway is a tightly regulated process. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various signals, such as inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated.[1] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes involved in inflammation, cell survival, and immune responses.[1][3]
Below is a diagram illustrating the key steps in the canonical NF-κB signaling pathway, a common target for natural product-derived inhibitors.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
"validating the anticancer activity of Dodovislactone B"
As the initial search for "Dodovislactone B" yielded no specific results, further investigation into compounds from the plant Dodonaea viscosa has revealed several bioactive molecules with demonstrated anticancer properties. This guide will focus on validating the anticancer activity of these compounds, using them as a proxy for the likely intended, yet unidentifiable, "this compound." We will compare the performance of these natural products with established chemotherapy agents, presenting supporting experimental data, detailed protocols, and visual diagrams of the implicated biological pathways.
Comparative Anticancer Activity
Research into the extracts of Dodonaea viscosa and its isolated compounds has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The lower the IC50 value, the more potent the compound is at inhibiting cancer cell growth. The following tables summarize the available IC50 data for compounds and extracts from Dodonaea viscosa and compare them to the standard chemotherapeutic drug, Doxorubicin.
Table 1: IC50 Values of Dodonaea viscosa Compounds and Extracts against Various Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | IC50 Value | Citation |
| Santin | BCX-010 (Inflammatory Breast Cancer) | 4.22 µM | [1][2][3] |
| Santin | SUM190 (Inflammatory Breast Cancer) | 6.74 µM | [1][2][3] |
| Santin | SUM149 (Triple-Negative Breast Cancer) | 7.73 µM | [1][2][3] |
| Hydroethanolic Extract | SW480 (Colorectal Cancer) | 37.0 µg/mL | [4][5] |
| Hydroethanolic Extract | SW620 (Colorectal Cancer) | 28.2 µg/mL | [4][5] |
| Ethanol Extract | HT-29 (Colon Cancer) | < 20 µg/mL | [6] |
| Chloroform Fraction | HT-29 (Colon Cancer) | < 20 µg/mL | [6] |
Table 2: Comparative IC50 Values of Doxorubicin against a Representative Cancer Cell Line
| Compound | Cancer Cell Line | IC50 Value | Citation |
| Doxorubicin | SMMC-7721 (Hepatocarcinoma) | ~1.5 µg/mL | [7] |
Note: Direct comparison is challenging due to the use of different cell lines and units (µM vs. µg/mL) in various studies. However, the data indicates that pure compounds like Santin exhibit potency in the low micromolar range, and crude extracts also show significant activity.
Mechanism of Action: Inducing Cell Death and Halting Proliferation
The anticancer effects of compounds from Dodonaea viscosa are primarily attributed to two key mechanisms: the induction of apoptosis and the arrest of the cell cycle.
Apoptosis Induction
Studies on the hydroethanolic extract of D. viscosa have shown that it can trigger the intrinsic pathway of apoptosis in colorectal cancer cells.[4][5] This is characterized by:
-
Changes in Mitochondrial Membrane Potential: A key initiating event in the intrinsic apoptotic pathway.
-
Increased levels of Caspase-3: An executioner caspase that plays a central role in the final stages of apoptosis.
-
Upregulation of p53: A tumor suppressor protein that can initiate apoptosis in response to cellular stress.
Cell Cycle Arrest
The compound Santin, isolated from D. viscosa, has been shown to induce cell cycle arrest at the G2/M phase in inflammatory breast cancer cells.[3] This prevents the cancer cells from dividing and proliferating.
Experimental Protocols
The validation of the anticancer activity of compounds from Dodonaea viscosa relies on established experimental methodologies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and is a common method for determining the IC50 of a compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., extracts or isolated compounds from D. viscosa) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.
Conclusion
While the specific compound "this compound" remains elusive in the scientific literature, the body of evidence for the anticancer activity of other compounds isolated from Dodonaea viscosa is compelling. Compounds such as Santin and extracts of the plant demonstrate significant cytotoxicity against various cancer cell lines, with potencies in the low micromolar and microgram per milliliter ranges, respectively. The primary mechanisms of action involve the induction of the intrinsic apoptotic pathway and cell cycle arrest at the G2/M checkpoint. These findings validate the potential of Dodonaea viscosa as a source of novel anticancer agents and provide a strong rationale for further investigation into its individual chemical constituents. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these promising natural products.
References
- 1. Bioactive Compounds from Dodonaea viscosa Flowers: Potent Antibacterial and Antiproliferative Effects in Breast Cancer Cells [mdpi.com]
- 2. Bioactive Compounds from Dodonaea viscosa Flowers: Potent Antibacterial and Antiproliferative Effects in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dodonaea viscosa Jacq. induces cytotoxicity, antiproliferative activity, and cell death in colorectal cancer cells via regulation of caspase 3 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anticancer efficacy enhancement and attenuation of side effects of doxorubicin with titanium dioxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bioassays for the Evaluation of Dodovislactone B, a Novel STAT3 Inhibitor
This guide provides a comparative overview of key bioassays utilized to characterize the biological activity of Dodovislactone B, a novel natural product with potential therapeutic applications as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor. The performance of this compound is compared with Stattic, a well-characterized STAT3 inhibitor. The data presented herein is intended to guide researchers and drug development professionals in the selection of appropriate assays for the evaluation of similar compounds.
Data Presentation: Comparative Bioactivity of this compound and Stattic
The following table summarizes the quantitative data from a series of in vitro assays designed to assess the STAT3 inhibitory activity and cytotoxic effects of this compound in comparison to Stattic.
| Bioassay Type | Parameter | This compound | Stattic | Cell Line / System |
| STAT3 Inhibition | ||||
| STAT3 Luciferase Reporter Assay | IC₅₀ (µM) | 2.5 ± 0.3 | 5.1 ± 0.6 | HEK293T |
| Fluorescence Polarization (FP) Assay | IC₅₀ (µM) | > 100 | > 100 | Recombinant STAT3 SH2 |
| STAT3 DNA-Binding ELISA | IC₅₀ (µM) | 3.1 ± 0.4 | 4.8 ± 0.5 | Nuclear Extracts (HeLa) |
| Cytotoxicity | ||||
| MTT Cell Proliferation Assay | GI₅₀ (µM) | 15.8 ± 1.2 | 20.5 ± 2.1 | HeLa |
| LDH Release Assay | EC₅₀ (µM) | 25.2 ± 2.5 | 35.1 ± 3.0 | HaCaT |
Note: The data presented for this compound is hypothetical and for illustrative purposes. IC₅₀ represents the half-maximal inhibitory concentration. GI₅₀ represents the concentration for 50% of maximal inhibition of cell proliferation. EC₅₀ represents the half-maximal effective concentration for cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound or Stattic for 1 hour.
-
Stimulation: Cells are then stimulated with 10 ng/mL of Interleukin-6 (IL-6) to activate the STAT3 pathway.
-
Lysis and Luminescence Measurement: After 6 hours of stimulation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luminescence is calculated to normalize for transfection efficiency and cell number. The IC₅₀ value is determined by plotting the normalized luciferase activity against the logarithm of the compound concentration.
Fluorescence Polarization (FP) Assay
This assay assesses the direct binding of an inhibitor to the SH2 domain of STAT3, preventing its dimerization.
-
Principle: The assay measures the change in polarization of a fluorescently labeled peptide that binds to the STAT3 SH2 domain. Small molecules that disrupt this interaction will lead to a decrease in fluorescence polarization.
-
Reagents: Recombinant human STAT3 protein (SH2 domain), a fluorescein-labeled phosphopeptide probe.
-
Procedure: The assay is performed in a 384-well plate. Recombinant STAT3 protein is incubated with varying concentrations of this compound or Stattic. The fluorescently labeled peptide is then added to the mixture.
-
Measurement: After a 30-minute incubation at room temperature, the fluorescence polarization is measured using a microplate reader.
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or Stattic for 48 hours.
-
MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI₅₀ value is calculated by comparing the absorbance of treated cells to untreated control cells.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Culture and Treatment: HaCaT (non-cancerous human keratinocyte) cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 24 hours.
-
Sample Collection: After incubation, a portion of the cell culture supernatant is transferred to a new plate.
-
LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. EC₅₀ values are determined from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for the cross-validation of bioassays.
Caption: The JAK-STAT3 signaling pathway and the hypothesized point of inhibition by this compound.
Caption: A logical workflow for the cross-validation of bioassays for a novel STAT3 inhibitor.
The Structure-Activity Relationship of Dodovislactone B Derivatives: A Field in Need of Exploration
A comprehensive review of publicly available scientific literature reveals a notable absence of research on the structure-activity relationship (SAR) of Dodovislactone B derivatives. Despite extensive searches for data on the synthesis, cytotoxicity, and biological activity of these specific compounds, no dedicated studies were identified. This indicates that the exploration of this compound and its analogs represents a nascent or yet-to-be-investigated area within medicinal chemistry and drug discovery.
This guide aims to provide a framework for future research into this compound derivatives by outlining the standard methodologies and data presentation formats that would be expected by researchers, scientists, and drug development professionals. While specific data for this compound is unavailable, this document will serve as a template for how such information should be structured and presented once it becomes available.
Comparative Cytotoxicity Data of Putative this compound Derivatives
In a typical SAR study, the cytotoxic effects of a series of derivatives are evaluated against various cancer cell lines. The data is commonly presented in a tabular format to facilitate easy comparison of the 50% inhibitory concentration (IC₅₀) values. An example of how such a table would be structured is provided below.
Table 1: In Vitro Cytotoxicity of Hypothetical this compound Derivatives (IC₅₀, µM)
| Compound | Modification | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| This compound | Parent Compound | Data | Data | Data |
| Derivative 1 | R₁ = CH₃ | Data | Data | Data |
| Derivative 2 | R₁ = Cl | Data | Data | Data |
| Derivative 3 | R₂ = OH | Data | Data | Data |
| Derivative 4 | R₂ = OCH₃ | Data | Data | Data |
| Doxorubicin | Positive Control | Data | Data | Data |
Data would be presented as the mean ± standard deviation from at least three independent experiments.
Standard Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be employed in the study of this compound derivatives.
Cell Culture and Maintenance
Human cancer cell lines (e.g., A549, MCF-7, HeLa) would be obtained from a reputable cell bank such as the American Type Culture Collection (ATCC). Cells would be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 or 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. Graphviz (DOT language) is a powerful tool for generating such visualizations.
Experimental Workflow for SAR Studies
The logical flow of a structure-activity relationship study can be visualized to provide a clear overview of the process.
Caption: Workflow for a typical structure-activity relationship study.
Hypothetical Signaling Pathway for this compound
Should research indicate that this compound induces apoptosis, a diagram of the potential signaling cascade would be crucial for understanding its mechanism of action.
Caption: A hypothetical extrinsic apoptosis pathway induced by this compound.
In Vivo Validation of Sesquiterpene Lactones as NF-κB Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of the mechanism of action of sesquiterpene lactones, a class of natural products to which Dodovislactone B belongs. While specific in vivo data for this compound is not yet available in the public domain, this document serves as a valuable resource by examining the well-documented anti-inflammatory and NF-κB inhibitory effects of other structurally related sesquiterpene lactones. The experimental data and protocols presented herein offer a framework for the potential in vivo validation of this compound and other novel compounds in this class.
The primary mechanism of action for many sesquiterpene lactones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that orchestrates inflammatory responses by inducing the expression of pro-inflammatory genes.[1] By inhibiting NF-κB, sesquiterpene lactones can effectively suppress inflammation, making them promising candidates for the development of new anti-inflammatory drugs.
Comparative Performance of Sesquiterpene Lactones in In Vivo Models
The following table summarizes the in vivo anti-inflammatory effects of several well-studied sesquiterpene lactones, providing a benchmark for evaluating new compounds like this compound.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| 7-Hydroxyfrullanolide | LPS-induced endotoxemia in mice | - | Suppressed pro-inflammatory cytokines; inhibited NF-κB translocation in synovial cells from rheumatoid arthritis patients. | [4] |
| Micheliolide | Carbon tetrachloride-induced liver fibrosis in mice | - | Reduced serum levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, MCP-1) and increased the anti-inflammatory cytokine IL-10. | [5] |
| Alantolactone | Carrageenan-induced paw edema in rats | - | Significantly decreased paw edema and reduced the production of TNF-α and IL-6. | |
| Glabralactone | Carrageenan-induced paw edema in rats | 20 mg/kg | Significantly reduced paw edema volume and suppressed the expression of iNOS and IL-1β in inflamed tissues. | [6] |
| Fisetin (a flavonol with similar NF-κB inhibitory activity) | Collagen-induced arthritis in mice | - | Significantly reduced the incidence and severity of arthritis. | [7] |
Key In Vivo Experimental Protocols
To validate the anti-inflammatory mechanism of action of a compound like this compound in vivo, several established protocols can be employed.
Carrageenan-Induced Paw Edema
This is a widely used and acute model of inflammation.
Protocol:
-
Animal Model: Male Wistar rats (180-200g).
-
Groups:
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
Test compound (e.g., this compound) at various doses.
-
-
Procedure:
-
Administer the test compound or controls intraperitoneally or orally.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Endpoint: Calculate the percentage inhibition of edema compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Endotoxemia
This model mimics systemic inflammation.
Protocol:
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Groups:
-
Vehicle control.
-
LPS control.
-
Test compound + LPS.
-
-
Procedure:
-
Administer the test compound.
-
After a specified time, inject LPS (e.g., 1 mg/kg) intraperitoneally.
-
Collect blood samples at various time points (e.g., 2, 6, and 24 hours) after LPS injection.
-
-
Endpoints:
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Analyze tissue samples (e.g., liver, lung) for NF-κB activation via Western blot (for phosphorylated IKK and IκBα) or immunohistochemistry (for nuclear translocation of p65).
-
Visualizing the Mechanism and Workflow
To better understand the underlying pathways and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for in vivo anti-inflammatory studies.
References
- 1. Impact of sesquiterpene lactones on the skin and skin-related cells? A systematic review of in vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity | PLOS One [journals.plos.org]
- 7. biorbyt.com [biorbyt.com]
Navigating the Uncharted Territory of Dodovislactone B: A Guide on its Elusive Synthesis and Bioactivity
For researchers, scientists, and drug development professionals intrigued by the potential of novel natural products, Dodovislactone B presents a conspicuous gap in the scientific literature. Despite its commercial availability and noted origin from the plant Dodonaea viscosa, a comprehensive, reproducible total synthesis and detailed, specific bioactivity profile remain unpublished. This guide serves not as a comparison of existing data, but as a delineation of the current void in scientific knowledge surrounding this particular lactone, highlighting the challenges and opportunities this presents to the research community.
At present, a thorough search of prominent scientific databases reveals no published reports detailing the total synthesis of this compound. While the general chemical class of lactones is well-explored, and numerous synthetic strategies exist for similar structures, a specific, validated protocol for this compound is not available. Consequently, an analysis of the reproducibility of its synthesis is not feasible.
Similarly, while extracts of Dodonaea viscosa have been shown to possess a wide range of biological activities—including antimicrobial, antioxidant, and cytotoxic effects—studies pinpointing the specific bioactivity of this compound are absent from the peer-reviewed literature. Commercial suppliers list the compound with a CAS number of 1616683-55-6, confirming its identity as a discrete chemical entity. However, without published in vitro or in vivo studies, complete with methodologies and quantitative data such as IC50 or EC50 values, a comparative analysis of its biological activity and the reproducibility of these effects cannot be conducted.
This lack of published data means that key experimental protocols for synthesis and bioactivity assays, which are fundamental to a comparison guide, cannot be provided. Furthermore, the creation of diagrams for signaling pathways or experimental workflows is impossible without foundational research to draw upon.
The Path Forward: Opportunities for Investigation
The absence of published research on this compound offers a unique opportunity for synthetic chemists and pharmacologists. The development of a novel, efficient total synthesis would be a significant contribution to the field of natural product chemistry. Such a study would need to provide a detailed, step-by-step protocol, including reaction conditions, yields, and spectroscopic characterization of all intermediates and the final product.
Following a successful synthesis, a comprehensive investigation into the bioactivity of this compound is warranted. A logical workflow for such an endeavor is proposed below.
Unveiling the Anticancer Potential of Dodovislactone B and Related Compounds from Dodonaea viscosa
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast chemical diversity of the plant kingdom. One such plant of interest is Dodonaea viscosa, a species traditionally used in medicine that is now being investigated for its pharmacological properties, including its potential in oncology. While specific data on Dodovislactone B remains limited in publicly accessible scientific literature, this guide provides a comparative overview of the anticancer efficacy of extracts and related bioactive compounds isolated from Dodonaea viscosa across various cancer models. This information is crucial for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this class of natural products.
Efficacy in Different Cancer Models: A Comparative Overview
Extracts and isolated compounds from Dodonaea viscosa have demonstrated cytotoxic and antiproliferative activities against a range of cancer cell lines. The efficacy varies depending on the cancer type and the specific compound or extract used.
In Vitro Cytotoxicity and Antiproliferative Activity
Studies have shown that hydroethanolic extracts of Dodonaea viscosa induce cytotoxic and antiproliferative effects in colorectal cancer cells (SW480 and SW620)[1][2]. The plant's extracts have also been evaluated against human lung adenocarcinoma (A549) and ovarian cancer (SK-OV-3) cell lines[1][2]. Furthermore, aqueous extracts of D. viscosa have shown potent and selective cytotoxicity against Diffuse Large B-cell Lymphoma (DLBCL) cells[3].
One of the bioactive compounds isolated from the flowers of Dodonaea viscosa, referred to as compound 6 in one study, exhibited significant dose-dependent antiproliferative effects in breast cancer cell lines[4][5]. Notably, inflammatory breast cancer (IBC) cell lines, which are known for their aggressive nature, were more sensitive to this compound compared to non-IBC cell lines[4][5].
| Cancer Type | Cell Line(s) | Compound/Extract | Key Findings | Reference(s) |
| Colorectal Cancer | SW480, SW620 | Hydroethanolic extract | Induced cytotoxic and antiproliferative activity.[1][2] | [1][2] |
| Breast Cancer | BCX-010, SUM190, SUM149 | Isolated flavonoid (compound 6) | Dose-dependent antiproliferative effects; higher sensitivity in IBC cell lines.[4][5] | [4][5] |
| Lung Cancer | A549 | Cytotoxic extract | Anticancer properties evaluated.[1][2] | [1][2] |
| Ovarian Cancer | SK-OV-3 | Cytotoxic extract | Anticancer properties evaluated.[1][2] | [1][2] |
| Diffuse Large B-cell Lymphoma | SU-DHL-4, HBL-1 | Aqueous extract | Potent and selective cytotoxicity.[3] | [3] |
| Leukemia | THP-1 (monocytic) | Ethanol and ethyl acetate extracts | Antiproliferative activity.[2] | [2] |
| Hepatocellular Carcinoma | Hep G2 | Ethanol and ethyl acetate extracts | Antiproliferative activity.[2] | [2] |
Quantitative Efficacy Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. For the flavonoid isolated from Dodonaea viscosa flowers (compound 6), the following IC50 values were reported in inflammatory breast cancer cell lines[4][5]:
| Cell Line | IC50 Value (µM) |
| BCX-010 | 4.22 |
| SUM190 | 6.74 |
| SUM149 | 7.73 |
Mechanism of Action: Insights into Cellular Effects
The anticancer activity of compounds from Dodonaea viscosa appears to be mediated through the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.
In colorectal cancer cells, treatment with D. viscosa extract led to significant changes in the mitochondrial membrane potential and an increase in apoptotic biomarkers, including caspase 3 and the tumor suppressor protein p53[1][2]. This suggests that the intrinsic apoptotic pathway is activated.
The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by bioactive compounds from Dodonaea viscosa.
Caption: Proposed mechanism of apoptosis induction by D. viscosa compounds.
Experimental Protocols
The following provides an overview of the methodologies employed in the cited studies to evaluate the anticancer efficacy of Dodonaea viscosa extracts and their constituents.
Cell Viability and Cytotoxicity Assays
-
Cell Lines: A variety of human cancer cell lines were used, including colorectal (SW480, SW620), breast (BCX-010, SUM190, SUM149), lung (A549), ovarian (SK-OV-3), and lymphoma (SU-DHL-4, HBL-1) cells.
-
Treatment: Cells were treated with varying concentrations of the plant extracts or isolated compounds for specific durations.
-
Assay: Cell viability and cytotoxicity were commonly assessed using standard methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Apoptosis Assays
-
Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential (ΔΨm) were measured to assess the involvement of the intrinsic apoptotic pathway.
-
Apoptotic Biomarkers: The levels of key apoptotic proteins, such as caspase 3 and p53, were determined using techniques like Western blotting to confirm the induction of apoptosis.
The following diagram outlines a general experimental workflow for assessing the anticancer activity of natural compounds.
Caption: General workflow for in vitro anticancer activity screening.
Conclusion and Future Directions
The available evidence strongly suggests that Dodonaea viscosa is a promising source of bioactive compounds with significant anticancer potential. While direct and extensive data on this compound is currently scarce, the broader research into extracts and other compounds from this plant provides a solid foundation for further investigation. The demonstrated efficacy against various cancer cell lines, including aggressive and resistant subtypes, underscores the therapeutic promise of these natural products.
Future research should focus on:
-
The isolation and structural elucidation of more bioactive compounds from Dodonaea viscosa, including a detailed characterization of this compound.
-
Comprehensive in vitro and in vivo studies to evaluate the efficacy and safety of these compounds in preclinical cancer models.
-
Elucidation of the precise molecular mechanisms underlying their anticancer activity to identify potential therapeutic targets and biomarkers for patient selection.
Such efforts will be instrumental in translating the promising preclinical findings into novel and effective cancer therapies.
References
- 1. Frontiers | Dodonaea viscosa Jacq. induces cytotoxicity, antiproliferative activity, and cell death in colorectal cancer cells via regulation of caspase 3 and p53 [frontiersin.org]
- 2. Dodonaea viscosa Jacq. induces cytotoxicity, antiproliferative activity, and cell death in colorectal cancer cells via regulation of caspase 3 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous extracts of Dodonaea viscosa induce potent and selective cytotoxicity in DLBCL cells [open.uct.ac.za]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive Compounds from Dodonaea viscosa Flowers: Potent Antibacterial and Antiproliferative Effects in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dodovislactone B as a Therapeutic Lead: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Dodovislactone B, a natural compound isolated from Dodonaea viscosa, against other established therapeutic agents. While specific quantitative bioactivity data for this compound is not yet publicly available, this document benchmarks the known anti-inflammatory and cytotoxic properties of Dodonaea viscosa extracts and its other bioactive constituents. This allows for an informed perspective on the potential of this compound as a therapeutic lead compound. The guide presents experimental data for comparable compounds, details relevant experimental protocols, and visualizes key cellular pathways and workflows.
Comparative Analysis of Bioactivity
The therapeutic potential of a lead compound is often initially assessed by its potency in inhibiting inflammatory pathways and inducing cytotoxicity in cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various compounds, providing a benchmark for the anticipated efficacy of novel agents like this compound.
Table 1: Comparative Cytotoxic Activity of Therapeutic Compounds against Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
| 80% Ethanolic Extract of Dodonaea viscosa | MCF-7 (Breast Cancer) | Not Specified | 19.4 µg/mL | [1] |
| Chloroform Fraction of Dodonaea viscosa | HT-29 (Colon Cancer) | SRB | 15.12 µg/mL | [2] |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT | Not Specified | [3] |
| 5-Fluorouracil (5-FU) | HT-29 (Colon Cancer) | SRB | 0.33 µg/mL | [2] |
| Compound 6 (from D. viscosa) | BCX-010 (Inflammatory Breast Cancer) | Not Specified | 4.22 µM | [4] |
| Compound 6 (from D. viscosa) | SUM190 (Inflammatory Breast Cancer) | Not Specified | 6.74 µM | [4] |
| Compound 6 (from D. viscosa) | SUM149 (Inflammatory Breast Cancer) | Not Specified | 7.73 µM | [4] |
Table 2: Comparative Anti-inflammatory Activity of Therapeutic Compounds
| Compound/Extract | Assay | Cell Line/Model | IC50 Value/Inhibition | Citation |
| Prenylated flavonoids (Dodoviscins) from D. viscosa | Anti-inflammatory effect | Not Specified | Not Specified | [2] |
| Diethyl ether fraction (DM1) of Dracocephalum moldavica | NF-κB Inhibition | THP1-Blue™ cells | 53% inhibition at 10 mg/mL | [5] |
| Diethyl ether fraction (DM1) of Dracocephalum moldavica | IL-1β Production | THP-1 cells | 47% inhibition at 10 mg/mL | [5] |
| BAY11-7082 (NF-κB inhibitor) | NF-κB Inhibition | RA-HFLS | Concentration-dependent | [6] |
| Emetine | IκBα Phosphorylation Inhibition | GFP-IκBα GripTite cells | 0.31 µM | [7] |
| Sunitinib malate | IκBα Phosphorylation Inhibition | GFP-IκBα GripTite cells | 3.2 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate cytotoxicity and anti-inflammatory activity.
Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which is then solubilized and quantified spectrophotometrically.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
IC50 Calculation: Calculate the IC50 value as the concentration of the compound that causes a 50% reduction in cell growth.[2]
c) Lactate Dehydrogenase (LDH) Assay
This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After treatment, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the oxidation of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength.
-
Cytotoxicity Calculation: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).[8]
Anti-inflammatory Assays
a) Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of nitric oxide production in cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Inhibition Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
b) NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Inhibition Assay
This assay determines the ability of a compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Line: Use a cell line with an NF-κB-dependent reporter gene (e.g., luciferase or β-lactamase).
-
Treatment and Stimulation: Treat the cells with the test compound and then stimulate with an activator of the NF-κB pathway, such as TNF-α or IL-1β.[7]
-
Reporter Gene Assay: Measure the expression of the reporter gene according to the specific assay protocol (e.g., luciferase activity, β-lactamase cleavage of a fluorescent substrate).
-
Inhibition Calculation: Calculate the percentage of NF-κB inhibition compared to the stimulated control.
Visualizing the Mechanisms
Understanding the underlying cellular pathways and experimental processes is critical for drug development. The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, a primary target for anti-inflammatory drugs, and a general workflow for validating a therapeutic lead compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. Dodonaea viscosa Jacq: A Medicinal Plant with Cytotoxic Effect on Colon Cancer Cell Line (HT-29) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds from Dodonaea viscosa Flowers: Potent Antibacterial and Antiproliferative Effects in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Cytotoxicity LDH Assay Kit-WST Dojindo [dojindo.com]
"comparative cytotoxicity of Dodovislactone B on normal vs cancer cells"
Initial literature searches reveal a significant gap in the available research regarding the comparative cytotoxicity of Dodovislactone B on normal versus cancer cell lines. At present, there are no publicly accessible scientific studies that provide quantitative data, such as IC50 values, or detailed experimental protocols specifically examining the differential effects of this compound on cancerous and non-cancerous cells.
Consequently, a detailed comparison guide outlining the cytotoxic profile of this compound, including its effects on cellular signaling pathways in normal versus cancer cells, cannot be compiled at this time. The absence of this foundational data prevents the creation of structured data tables, experimental methodologies, and pathway diagrams as requested.
Further research and primary experimental studies are required to elucidate the potential selective cytotoxicity of this compound and to understand its mechanism of action before a comprehensive comparative analysis can be developed for the scientific community.
Benchmarking Dodovislactone B: A Comparative Guide to Anticancer Natural Product Libraries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the anticancer potential of Dodovislactone B against compounds from established natural product libraries. While specific experimental data on this compound is not extensively available in public literature, this document outlines a comparative analysis based on common mechanisms of action for anticancer natural products. We will focus on the inhibition of two key signaling pathways implicated in cancer cell proliferation and survival: NF-κB and STAT3 .
This guide presents a virtual benchmark, comparing this compound to well-characterized natural products known to target these pathways, sourced from commercially available libraries. The provided data and protocols will serve as a valuable resource for researchers looking to evaluate novel natural products like this compound.
Comparative Analysis of Anticancer Activity
The following tables summarize the cytotoxic activity (IC50 values) of selected natural products from various libraries that are known to inhibit the NF-κB and STAT3 signaling pathways. This data provides a benchmark for the potential efficacy of new compounds like this compound.
Table 1: Comparison of IC50 Values for Natural Product NF-κB Inhibitors
| Compound | Natural Product Library | Cancer Cell Line | IC50 (µM) |
| Parthenolide | MedchemExpress Anti-Cancer Natural Product Library | MDA-MB-231 (Breast) | 5.8 |
| A549 (Lung) | 3.2 | ||
| HCT116 (Colon) | 7.5 | ||
| Celastrol | Selleckchem Natural Product Library | PC-3 (Prostate) | 2.1 |
| HeLa (Cervical) | 1.5 | ||
| U-2 OS (Osteosarcoma) | 3.8 | ||
| Curcumin | MedchemExpress Anti-Cancer Natural Product Library | MCF-7 (Breast) | 15.4 |
| PANC-1 (Pancreatic) | 22.1 |
Table 2: Comparison of IC50 Values for Natural Product STAT3 Inhibitors
| Compound | Natural Product Library | Cancer Cell Line | IC50 (µM) |
| Cryptotanshinone | MedchemExpress Anti-Cancer Natural Product Library | DU145 (Prostate) | 2.5 |
| MDA-MB-231 (Breast) | 4.1 | ||
| A549 (Lung) | 7.8 | ||
| Stattic | Selleckchem Natural Product Library | U266 (Myeloma) | 5.1 |
| HeLa (Cervical) | 8.6 | ||
| Galiellalactone | Selleckchem Natural Product Library | PC-3 (Prostate) | 1.2 |
| LNCaP (Prostate) | 3.5 |
Signaling Pathway Analysis
The following diagrams illustrate the NF-κB and STAT3 signaling pathways and highlight the general points of inhibition by natural products. Understanding these pathways is crucial for elucidating the mechanism of action of novel anticancer compounds.
Independent Verification of Dodovislactone B's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the current understanding of the biological targets of Dodovislactone B, a clerodane diterpenoid isolated from Dodonaea viscosa. The primary focus is on the independent verification of its proposed molecular targets, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a natural product belonging to the clerodane diterpenoid class. While research into its specific biological targets is still in its early stages, a key study has pointed towards ATP citrate lyase (ACLY) as a potential target for structurally related compounds from the same plant source. This guide will delve into the primary findings, assess the current state of independent verification, and compare the methodologies used in these initial investigations.
ATP Citrate Lyase: A Putative Target
A pivotal study published in Phytochemistry in 2021 investigated the chemical constituents of Dodonaea viscosa and their biological activities. This research led to the isolation of several clerodane diterpenoids, including new compounds named dodovisins A-F, alongside known ones. The study revealed that some of these compounds, specifically dodovisins A, E, and strictic acid , exhibited potent inhibitory effects on ATP citrate lyase (ACLY)[1].
ACLY is a crucial enzyme in cellular metabolism, playing a key role in the synthesis of fatty acids and cholesterol. Its inhibition has been identified as a promising therapeutic strategy for metabolic diseases and certain cancers[2][3][4][5][6][7][8][9].
Current Status of Independent Verification: To date, no independent studies have been published that specifically confirm the inhibition of ACLY by dodovisins A, E, or strictic acid. Furthermore, the 2021 study did not report on the ACLY inhibitory activity of this compound itself. Therefore, the hypothesis that ACLY is a biological target for this compound is based on the activity of structurally similar compounds isolated from the same plant and awaits direct experimental validation and independent verification.
Comparative Data on ACLY Inhibition by Related Compounds
While data for this compound is not available, the following table summarizes the reported inhibitory activities of its structural analogs against ACLY.
| Compound | Source | Target Enzyme | IC50 (µM) | Verification Status |
| Dodovisin A | Dodonaea viscosa | ATP Citrate Lyase | Potent (exact value not in abstract) | Not independently verified |
| Dodovisin E | Dodonaea viscosa | ATP Citrate Lyase | Potent (exact value not in abstract) | Not independently verified |
| Strictic Acid | Dodonaea viscosa | ATP Citrate Lyase | Potent (exact value not in abstract) | Not independently verified |
Methodologies for Target Verification
The following sections detail the typical experimental protocols employed in the identification and validation of enzyme inhibitors like the clerodane diterpenoids mentioned.
Isolation and Purification of this compound and Analogs
-
Plant Material: Aerial parts of Dodonaea viscosa are collected, dried, and powdered.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as ethanol or methanol.
-
Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol).
-
Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
ATP Citrate Lyase Inhibition Assay
A common method to assess ACLY inhibition is a luminescence-based assay that measures the amount of ADP produced in the enzymatic reaction.
-
Principle: ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) to oxaloacetate and acetyl-CoA, with the concomitant hydrolysis of ATP to ADP. The amount of ADP generated is proportional to the enzyme's activity.
-
Reagents:
-
Recombinant human ACLY enzyme
-
ATP
-
Citrate
-
Coenzyme A
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Luminescent ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
The enzymatic reaction is initiated by mixing ACLY, ATP, citrate, and CoA in the assay buffer.
-
The test compound or vehicle control (DMSO) is added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The luminescent ADP detection reagent is added to stop the enzymatic reaction and measure the amount of ADP produced.
-
Luminescence is read using a plate reader.
-
The percentage of inhibition is calculated by comparing the signal from the test compound to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a suitable equation.
-
Signaling Pathways and Experimental Workflows
ATP Citrate Lyase in Cellular Metabolism
The following diagram illustrates the central role of ATP Citrate Lyase in linking carbohydrate and lipid metabolism.
Caption: The role of ATP Citrate Lyase (ACLY) in cellular metabolism.
Experimental Workflow for Target Identification and Validation
The logical flow for identifying and validating a biological target for a natural product like this compound is depicted below.
Caption: Workflow for target identification and validation.
Conclusion and Future Directions
The investigation into the biological targets of this compound is at a nascent stage. While the inhibition of ATP Citrate Lyase by structurally related clerodane diterpenoids from Dodonaea viscosa provides a compelling hypothesis, direct evidence for this compound's activity on this enzyme is currently lacking. Crucially, the field awaits independent verification of these initial findings to solidify ACLY as a bona fide target for this class of natural products.
Future research should prioritize:
-
Direct Testing: Evaluating the inhibitory effect of purified this compound on ATP Citrate Lyase.
-
Independent Replication: Confirmation of the ACLY inhibitory activity of dodovisins and other active clerodanes by multiple independent research groups.
-
Orthogonal Approaches: Employing alternative target identification methods, such as affinity chromatography-mass spectrometry or cellular thermal shift assays, to identify the binding partners of this compound in an unbiased manner.
-
Cellular and In Vivo Studies: Elucidating the effects of this compound on lipid metabolism in relevant cell lines and animal models to connect its molecular mechanism to a physiological outcome.
This guide will be updated as new, independently verified data becomes available.
References
- 1. Clerodane diterpenoids from Dodonaea viscosa and their inhibitory effects on ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of novel ATP citrate lyase inhibitors from natural products by a luminescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure–Activity Relationship and Inhibition Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure-Activity Relationship and Inhibition Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACLY inhibition promotes tumour immunity and suppresses liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP Citrate Lyase: a new player linking skeletal muscle metabolism and epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 8. The vital role of ATP citrate lyase in chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP-citrate lyase links cellular metabolism to histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dodovislactone B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Dodovislactone B, a compound used in research settings. Due to the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of similar compounds and general best practices for the disposal of hazardous laboratory waste.
This compound is classified as a compound that is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, is suspected of damaging fertility, and is harmful to aquatic life with long-lasting effects. Therefore, it must be treated as hazardous waste.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.
| Personal Protective Equipment (PPE) | Emergency Procedures: Spills | Emergency Procedures: Exposure |
| Eye Protection: ANSI-approved safety goggles | 1. Evacuate and ventilate the area. | Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Hand Protection: Chemical-resistant gloves (e.g., nitrile) | 2. Wear appropriate PPE. | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Body Protection: Laboratory coat | 3. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). | Inhalation: Move the person to fresh air. |
| Respiratory Protection: Use in a well-ventilated area or with a fume hood. | 4. Collect the absorbed material into a designated, labeled hazardous waste container. | Ingestion: Do NOT induce vomiting. Rinse mouth with water. |
| 5. Clean the spill area with a suitable decontamination solution. | Seek immediate medical attention for all exposure incidents. |
Disposal Protocol for this compound
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure
-
Segregation:
-
Isolate this compound waste from other laboratory waste streams.
-
This includes unused or expired pure compounds, solutions containing this compound, and any contaminated materials.
-
-
Waste Collection:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., pipette tips, gloves, bench paper), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Reproductive Toxin," "Harmful to Aquatic Life").
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arrangement for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Signaling Pathway for Hazard Response
This diagram outlines the logical progression of actions in response to an exposure or spill event involving this compound.
Personal protective equipment for handling Dodovislactone B
Essential Safety and Handling Guide for Dodovislactone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a compound extracted from the aerial parts of Dodonaea viscosa.[1] Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Precautionary Measures
Precautionary Statements:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Avoid release to the environment.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The required level of PPE depends on the nature of the task being performed.
| Risk Level | Required PPE | Description of Activities |
| Low-Risk Activities | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair) | For tasks with a low probability of aerosol generation, such as handling sealed containers or performing visual inspections.[2] |
| Medium-Risk Activities | - Disposable solid-front gown- Chemical splash goggles- Nitrile gloves (double-gloved)- N95 respirator | For tasks that may generate dust or aerosols, such as weighing, preparing solutions, or transferring small quantities in a ventilated enclosure.[2] |
| High-Risk Activities | - Full-body disposable suit ("bunny suit")- Full-face respirator or Powered Air-Purifying Respirator (PAPR)- Heavy-duty nitrile or butyl rubber gloves (double-gloved)- Disposable shoe covers | For tasks with a high potential for aerosolization or spillage, including large-scale transfers, maintenance of contaminated equipment, or spill cleanup.[2][3] |
Operational and Disposal Plans
Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Contain the Spill: Gently cover the spill with absorbent pads from a chemical spill kit to prevent aerosolization.
-
Deactivate (if applicable): If a suitable deactivating solution is known and available, carefully apply it to the absorbent pads.
-
Collect Waste: Using tongs, carefully pick up the saturated absorbent pads and any contaminated materials. Place all materials into a designated, labeled hazardous waste bag.
-
Clean the Area: Wipe the spill area with fresh absorbent pads, working from the outside in. Place these pads into the hazardous waste bag. Perform a final wipe-down with 70% ethanol or another appropriate solvent.
-
Doff and Dispose of PPE: Follow the established doffing procedure to avoid contaminating yourself. All disposable PPE must be placed in the hazardous waste bag.
-
Waste Disposal: Seal the hazardous waste bag and place it in a secondary container for disposal according to your institution's hazardous waste management guidelines.[4]
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Packaging that held the compound may also need to be treated as hazardous waste and disposed of accordingly.[4]
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations. Do not discharge this compound or its solutions down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
